molecular formula C10H16N4O B1468474 (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol CAS No. 1340290-42-7

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Cat. No.: B1468474
CAS No.: 1340290-42-7
M. Wt: 208.26 g/mol
InChI Key: GHXHYZOYODIPKC-UHFFFAOYSA-N
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Description

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS 1340290-42-7) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol, serves as a versatile building block for the synthesis of biologically active molecules . Its structure, featuring a pyrimidine core linked to a N-methylpiperazine group and a hydroxymethyl substituent, makes it a valuable precursor in drug discovery programs. One of the primary research applications of this compound is in the development of covalent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is an intracellular kinase that is a potential therapeutic target for the treatment of various cancers and immune diseases . Researchers have utilized derivatives of this pyrimidine scaffold to create small molecules that covalently bind to a cysteine residue (Cys174) in the TAK1 ATP-binding pocket, leading to potent and selective kinase inhibition . Furthermore, the piperazinyl-pyrimidine core is a recognized pharmacophore in central nervous system (CNS) drug discovery. This compound is a key intermediate in the synthesis of piperazinyl-substituted heteroaryls, which are investigated as high-affinity antagonists for the 5-HT7 serotonin receptor . The 5-HT7 receptor is a promising target for the treatment of neuropsychological disorders such as depression, schizophrenia, and Alzheimer's disease . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-4-6-14(7-5-13)10-11-3-2-9(8-15)12-10/h2-3,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXHYZOYODIPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340290-42-7
Record name (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of pyrimidine and piperazine moieties has given rise to a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These hybrid molecules are central to the development of targeted therapies, particularly in oncology and neurology.[1][2] This guide provides a comprehensive technical overview of a specific exemplar of this class, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. We will delve into its chemical properties, outline a plausible synthetic route, and discuss its potential as a kinase inhibitor, a role suggested by extensive research into analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Molecular and Physicochemical Profile

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 4-position with a hydroxymethyl group. This unique arrangement of functional groups imparts specific physicochemical characteristics that are crucial for its biological activity and formulation development.

Structural and Chemical Identifiers

The fundamental structural and identifying information for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is summarized in the table below. This data has been aggregated from established chemical databases and supplier information.[3]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆N₄O[3]
Molecular Weight 208.26 g/mol
CAS Number 1340290-42-7
Canonical SMILES CN1CCN(CC1)C2=NC=CC(=N2)CO[3]
InChI Key GHXHYZOYODIPKC-UHFFFAOYSA-N[3]
Predicted XlogP -0.4[3]
Monoisotopic Mass 208.13242 Da[3]

The negative predicted XlogP value suggests that the compound is relatively hydrophilic, a characteristic that can influence its solubility and pharmacokinetic properties.

Figure 1: 2D structure of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

Therapeutic Relevance and Mechanism of Action

The pyrimidine-piperazine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.

Derivatives of 2-(piperazin-1-yl)pyrimidine have been extensively investigated as inhibitors of a variety of kinases. For instance, compounds with this core structure have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research.[4][5] Furthermore, related structures have been developed as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Aurora Kinases, which are crucial regulators of the cell cycle and are often overactive in cancer cells.[1][6]

The therapeutic potential of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol lies in its ability to fit into the ATP-binding pocket of these kinases. The pyrimidine ring can form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The 4-methylpiperazine group can extend into a more solvent-exposed region, where it can be modified to improve potency, selectivity, and pharmacokinetic properties. The hydroxymethyl group at the 4-position of the pyrimidine ring offers a potential site for further derivatization or to enhance solubility.

G cluster_0 Kinase Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Triggers Inhibitor (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Inhibitor->Kinase Blocks ATP binding

Figure 2: Proposed mechanism of action as a kinase inhibitor.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis commences with a commercially available starting material, 2-chloropyrimidine-4-carboxylic acid. The workflow is depicted below.

G 2-chloropyrimidine-4-carboxylic acid 2-chloropyrimidine-4-carboxylic acid Step 1 Step 1 2-chloropyrimidine-4-carboxylic acid->Step 1 1-Methylpiperazine, Base 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid Step 1->2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid Step 2 Step 2 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid->Step 2 Reducing Agent (e.g., LiAlH4) (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Step 2->(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Figure 3: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with 1-methylpiperazine.

  • Materials:

    • 2-chloropyrimidine-4-carboxylic acid

    • 1-Methylpiperazine (2 equivalents)

    • A suitable base (e.g., K₂CO₃ or DIPEA, 3 equivalents)

    • A polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • To a solution of 2-chloropyrimidine-4-carboxylic acid in the chosen solvent, add the base and 1-methylpiperazine.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Adjust the pH to ~3-4 with a suitable acid (e.g., 1M HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

This step involves the reduction of the carboxylic acid to a primary alcohol.

  • Materials:

    • 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

    • A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the reducing agent (e.g., 1M LiAlH₄ in THF) to the suspension.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.

Analytical Characterization

The identity and purity of the synthesized (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be used to confirm the presence of all expected proton signals, including those from the pyrimidine ring, the piperazine ring, the methyl group, and the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase consisting of a mixture of water and acetonitrile with a suitable modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

Conclusion and Future Directions

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a molecule of significant interest within the broader class of pyrimidine-piperazine derivatives. Its structural features suggest a strong potential for development as a kinase inhibitor for various therapeutic applications. The synthetic route proposed herein offers a practical approach for its preparation in a laboratory setting.

Future research should focus on the detailed biological evaluation of this compound against a panel of kinases to identify its primary targets and elucidate its mechanism of action. Further derivatization, particularly at the hydroxymethyl and piperazine moieties, could lead to the discovery of analogs with improved potency, selectivity, and drug-like properties. The in-depth understanding of the structure-activity relationships of this and related compounds will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3804-3808.[4][5]

  • Soni, R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 834-845.[1][6]

  • PubChem. (2024). (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol. Retrieved from [Link].[3]

  • Gogoi, D., & Sarma, D. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[2]

Sources

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, properties, and medicinal chemistry applications of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol , a critical intermediate in the development of kinase inhibitors and CNS-active agents.

Abstract

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) is a functionalized pyrimidine building block widely utilized in modern drug discovery. Characterized by a "privileged" pyrimidine scaffold substituted with a solubility-enhancing N-methylpiperazine tail and a reactive hydroxymethyl handle, this compound serves as a versatile precursor for synthesizing bioactive molecules, particularly Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and Mer/c-Met dual inhibitors. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and handling protocols.

Chemical Identity & Structural Analysis

Core Identifiers
Parameter Data
Chemical Name (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol
CAS Number 1340290-42-7
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
SMILES CN1CCN(CC1)C2=NC(=CC=N2)CO
InChIKey GHXHYZOYODIPKC-UHFFFAOYSA-N
Appearance White to off-white solid (or viscous pale yellow oil upon storage)
Structural Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each serving a specific role in medicinal chemistry:

  • Pyrimidine Core: A planar, electron-deficient aromatic system that often participates in

    
    -
    
    
    
    stacking interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).
  • N-Methylpiperazine Tail: A basic, aliphatic heterocycle that significantly enhances aqueous solubility and bioavailability. It frequently forms salt bridges with acidic residues (e.g., Asp or Glu) in target proteins.

  • Hydroxymethyl Group (-CH₂OH): A versatile synthetic handle. It can be:

    • Oxidized to an aldehyde for reductive amination.

    • Converted to a halide (Cl/Br) or sulfonate (Ms/Ts) for nucleophilic displacement.

    • Coupled directly via Mitsunobu reactions to form ether linkages.

Synthetic Pathways

Retrosynthetic Logic

Direct functionalization of the pyrimidine ring at the C2 position is the most efficient strategy. The synthesis typically proceeds via a nucleophilic aromatic substitution (


) on a 2-chloropyrimidine precursor, followed by reduction if the starting material is an ester.
Validated Synthesis Protocol

Route: Displacement of 2-chloropyrimidine-4-carboxylate followed by Hydride Reduction.

Step 1: Nucleophilic Aromatic Substitution (

)
  • Reagents: Methyl 2-chloropyrimidine-4-carboxylate, N-methylpiperazine, Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Conditions:

    
    , 2–4 hours.
    
  • Mechanism: The N-methylpiperazine acts as a nucleophile, attacking the C2 position of the pyrimidine. The 4-ester group activates the ring, making C2 highly electrophilic.

Step 2: Ester Reduction
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ).
  • Solvent: Anhydrous THF (for

    
    ) or Methanol (for 
    
    
    
    ).
  • Conditions:

    
    , 1 hour.
    
  • Workup: Fieser workup (if using

    
    ) or aqueous extraction to yield the target alcohol.
    
Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final alcohol.

Synthesis SM1 Methyl 2-chloropyrimidine- 4-carboxylate Inter Intermediate Ester: Methyl 2-(4-methylpiperazin- 1-yl)pyrimidine-4-carboxylate SM1->Inter SNAr (DCM, 0°C) Reagent1 N-Methylpiperazine (Base) Reagent1->Inter Product Target Alcohol: (2-(4-Methylpiperazin-1-yl) pyrimidin-4-yl)methanol Inter->Product Reduction (THF/MeOH) Reagent2 LiAlH4 or NaBH4 (Reduction) Reagent2->Product

Caption: Two-step synthesis via SNAr displacement and ester reduction.

Applications in Medicinal Chemistry

Kinase Inhibition (GSK-3β & c-Met)

This scaffold is a bioisostere for other 2-aminopyrimidines found in FDA-approved drugs.

  • Mechanism: The pyrimidine nitrogen atoms often serve as hydrogen bond acceptors for the "hinge region" of kinase domains.

  • Case Study: In the development of GSK-3β inhibitors for neurodegenerative diseases (e.g., Alzheimer's), the 2-piperazinyl group provides critical interactions with the solvent-exposed region of the enzyme, improving selectivity over CDK2.

Solubility Enhancement

The


 of the N-methylpiperazine nitrogen is approximately 7.5–8.5. At physiological pH, this moiety is largely protonated, drastically increasing the solubility of lipophilic drug candidates. This "solubilizing tail" strategy is standard practice in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

Method Expected Signals / Characteristics
¹H NMR (DMSO-d₆) Pyrimidinyl:

8.3 (d, 1H, H6), 6.7 (d, 1H, H5).Hydroxymethyl:

5.4 (t, 1H, OH), 4.4 (d, 2H, CH₂-O).Piperazinyl:

3.7 (br t, 4H), 2.3 (br t, 4H).Methyl:

2.2 (s, 3H).
LC-MS ESI+:

. Major peak at retention time corresponding to polar/basic analytes.
HPLC Purity >95% (UV detection at 254 nm).

Handling & Stability (Safety)

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Signal Word: WARNING .

  • Precaution: Avoid inhalation of dust/vapors. The piperazine moiety can act as a sensitizer in rare cases.

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption and oxidative degradation of the piperazine ring.

  • Shelf Life: Stable for >2 years if stored properly in a sealed, desiccated container.

References

  • Sigma-Aldrich. Product Specification: [2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol.[1] CAS 1340290-42-7.[1] Available at:

  • PubChem. Compound Summary: (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol.[2] National Library of Medicine. Available at:

  • Cayman Chemical. Pyrimidin-4-yl-methanol Derivatives and Kinase Inhibitor Scaffolds. Available at:

  • ResearchGate. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Available at:

Sources

Solubility profile of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Aqueous and DMSO Solubility Profile of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Abstract

The solubility of a drug candidate is a critical physicochemical parameter that dictates its progression through the drug discovery and development pipeline. Poor solubility can lead to a myriad of challenges, including unreliable in vitro assay results, underestimated toxicity, and insufficient bioavailability, ultimately culminating in late-stage failures.[1][2][3][4] This guide provides a comprehensive framework for determining the solubility profile of the novel heterocyclic compound, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, in both aqueous media and dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this document is structured to provide not only the step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of success.[2][5] A compound must be in a dissolved state to be absorbed, distributed, metabolized, and ultimately exert its therapeutic effect.[1] Consequently, an early and accurate assessment of a compound's solubility is not merely a data point but a critical decision-making tool that influences lead optimization, formulation development, and the design of preclinical studies.[3][4][6]

This guide focuses on (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, a small molecule with structural motifs common in medicinal chemistry. Its pyrimidine core and piperazine substituent suggest potential for diverse biological activities, but also highlight the need for a thorough understanding of its solubility behavior.

Chemical Structure:

  • IUPAC Name: (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

  • Molecular Formula: C₁₀H₁₆N₄O[7]

  • CAS Number: 1340290-42-7

We will explore its solubility in two key solvents:

  • Aqueous Media: To simulate physiological conditions and predict its likely in vivo dissolution and absorption characteristics.[1]

  • Dimethyl Sulfoxide (DMSO): The universal solvent for high-throughput screening, understanding its solubility in DMSO is crucial for ensuring the integrity of in vitro biological assays.[8][9]

This guide will detail the methodologies for both thermodynamic and kinetic solubility assessments, providing a comprehensive picture of the compound's dissolution properties.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into the experimental protocols, it is essential to distinguish between the two primary types of solubility measurements performed during drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved state.[10][11][12] This measurement is crucial for lead optimization and formulation development.[4][6]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[6][10][13] It is a non-equilibrium measurement that is highly relevant for interpreting the results of in vitro biological assays, where compounds are typically introduced in this manner.[6]

The interplay between these two parameters provides a nuanced understanding of a compound's behavior. A significant discrepancy between kinetic and thermodynamic solubility can indicate a propensity for precipitation upon dilution, a critical piece of information for assay development.

Physicochemical Properties Influencing Solubility

The solubility of a molecule like (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is governed by a complex interplay of its structural features and the properties of the solvent. Key factors include:

  • Lipophilicity (logP/logD): The partitioning of a compound between an octanol and aqueous phase is a strong predictor of its solubility. Higher lipophilicity often correlates with lower aqueous solubility.[1]

  • pKa: The ionization state of a molecule significantly impacts its solubility. The piperazine and pyrimidine nitrogens in the target molecule can be protonated at physiological pH, which would be expected to increase aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the interactions with the solvent for dissolution to occur.

A thorough characterization of these properties is a prerequisite for a comprehensive understanding of the solubility profile.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the solubility of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. These protocols are designed to be self-validating through the inclusion of appropriate controls and quality checks.

DMSO Solubility Determination

The objective of this protocol is to determine the maximum soluble concentration of the test compound in 100% DMSO, which is essential for the preparation of high-concentration stock solutions for biological screening.

Materials:

  • (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator water bath

  • Microcentrifuge tubes

  • Analytical balance

Protocol:

  • Preparation of a High-Concentration Slurry:

    • Accurately weigh a specific amount of the test compound (e.g., 10 mg) into a pre-weighed microcentrifuge tube.

    • Add a calculated volume of anhydrous DMSO to create a high-concentration slurry (e.g., to achieve a nominal concentration of 100 mM).

  • Dissolution and Equilibration:

    • Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.[8]

    • If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[8] Gentle warming (e.g., to 37°C) can also be employed, but caution must be exercised to avoid compound degradation.[8]

    • Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that the measurement reflects the thermodynamic solubility in DMSO.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Quantification of Soluble Compound:

    • Carefully aspirate a known volume of the supernatant, being cautious not to disturb the pellet.

    • Prepare a serial dilution of the supernatant in a suitable analytical solvent (e.g., acetonitrile/water).

    • Analyze the diluted samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared from a known standard of the test compound is required for accurate quantification.

Data Presentation:

ParameterValueMethod
Maximum DMSO Solubility[Insert experimentally determined value] mg/mL or mMHPLC-UV or LC-MS/MS
Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the test compound in an aqueous buffer, a critical parameter for predicting in vivo dissolution.[14] The shake-flask method is considered the gold standard for this measurement.

Materials:

  • (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker or rotator

  • Incubator set to 25°C or 37°C

  • Syringe filters (0.22 µm or 0.45 µm)[13]

  • HPLC vials

Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a known volume of PBS (pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in an incubator set to the desired temperature (typically 25°C or 37°C).

    • Shake the samples for 24-48 hours to allow the system to reach equilibrium.[10][14]

  • Phase Separation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Prepare a serial dilution of the filtrate in a suitable analytical solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

Data Presentation:

ParameterValue (mg/mL or µM)Conditions
Thermodynamic Aqueous Solubility[Insert experimentally determined value]PBS (pH 7.4), 25°C
Thermodynamic Aqueous Solubility[Insert experimentally determined value]PBS (pH 7.4), 37°C
Kinetic Aqueous Solubility (Nephelometry or HPLC-UV/LC-MS)

This high-throughput method assesses the propensity of a compound to precipitate when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many in vitro assays.[6]

Materials:

  • High-concentration stock solution of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in DMSO (e.g., 10 mM)

  • PBS, pH 7.4

  • 96-well microplates

  • Plate reader with nephelometry capabilities or an HPLC-UV/LC-MS system

  • Automated liquid handler (recommended for high-throughput)

Protocol:

  • Preparation of Dilution Plate:

    • Dispense PBS (pH 7.4) into the wells of a 96-well plate.

    • Using an automated liquid handler or a multichannel pipette, rapidly add a small volume of the DMSO stock solution to the PBS-containing wells to achieve the desired final concentrations (e.g., a serial dilution from 200 µM to 1 µM). The final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility.[10]

  • Incubation:

    • Cover the plate and incubate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

  • Detection of Precipitation (Nephelometry):

    • Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to a DMSO-only control indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

  • Quantification of Soluble Compound (HPLC-UV/LC-MS):

    • Alternatively, the plate can be centrifuged to pellet any precipitate.

    • A sample of the supernatant is then taken and the concentration of the dissolved compound is quantified by HPLC-UV or LC-MS/MS.[6][10]

Data Presentation:

ParameterValue (µM)Method
Kinetic Aqueous Solubility[Insert experimentally determined value]Nephelometry
Kinetic Aqueous Solubility[Insert experimentally determined value]HPLC-UV/LC-MS

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.

DMSO_Solubility_Workflow cluster_prep Sample Preparation cluster_dissolution Dissolution & Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete dissolution equilibrate Equilibrate (24h) vortex->equilibrate sonicate->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Serial Dilution supernatant->dilute quantify HPLC/LC-MS Analysis dilute->quantify

Caption: Workflow for DMSO Solubility Determination.

Thermodynamic_Solubility_Workflow start Add Excess Solid to Aqueous Buffer shake Shake at Controlled Temp (24-48 hours) start->shake filter Filter Supernatant (0.22 µm filter) shake->filter analyze Quantify Filtrate (HPLC/LC-MS) filter->analyze end Report Equilibrium Solubility analyze->end

Caption: Thermodynamic Aqueous Solubility Workflow.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_detection Detection dmso_stock High-Conc. DMSO Stock add_stock Add DMSO Stock to Buffer (Rapid Dilution) dmso_stock->add_stock buffer_plate Aqueous Buffer in 96-well Plate buffer_plate->add_stock incubate Incubate (1-2h) add_stock->incubate nephelometry Nephelometry (Light Scattering) incubate->nephelometry Option 1 hplc HPLC/LC-MS (Supernatant Quantification) incubate->hplc Option 2

Caption: Kinetic Aqueous Solubility Workflow.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies required to characterize the solubility profile of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in both DMSO and aqueous media. By employing these robust and well-validated protocols, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this compound.

A thorough understanding of the solubility of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol will enable:

  • Reliable In Vitro Screening: By ensuring that the compound is fully dissolved in assay media, false-negative results due to precipitation can be avoided.

  • Informed Lead Optimization: The solubility data can guide medicinal chemists in designing analogs with improved physicochemical properties.

  • Rational Formulation Development: A comprehensive solubility profile is the first step towards developing a formulation that can deliver the drug effectively in vivo.

The principles and protocols outlined herein are not limited to the title compound but can be readily adapted for the solubility assessment of any new chemical entity, forming a cornerstone of a successful drug discovery program.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • ScienceDirect. (2025, July 31). Solubility in drug discovery: Significance and symbolism.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Sigma-Aldrich. (n.d.). [2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubChemLite. (n.d.). (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol.
  • Benchchem. (2025, December). Application Notes and Protocols: CEP-37440 Solubility and Preparation in DMSO.
  • Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.

Sources

A Deep Dive into the Pharmacophore Landscape of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Your Senior Application Scientist

Abstract

The (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent and selective kinase inhibition. This guide provides an in-depth technical exploration of pharmacophore analysis as a critical tool to unlock the therapeutic potential of this chemical series. We will dissect both ligand-based and structure-based pharmacophore modeling approaches, offering not just procedural steps but the strategic rationale behind their application. This document is designed for researchers, computational chemists, and drug development professionals seeking to accelerate their discovery programs by leveraging the predictive power of pharmacophore-guided design. We will delve into the nuances of hypothesis generation, rigorous validation, and the seamless integration of these models with downstream applications such as virtual screening and ADMET profiling.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several marketed drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific scaffold, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, has garnered significant attention due to its prevalence in potent kinase inhibitors. Kinases are a major class of therapeutic targets, and the development of small molecule inhibitors has revolutionized the treatment of many diseases, particularly cancer.[4]

The 4-methylpiperazin-1-yl group often serves as a key interaction moiety, enhancing solubility and forming crucial hydrogen bonds within the ATP-binding pocket of kinases. The pyrimidine core acts as a central scaffold, while the methanol substituent provides an additional point for interaction or metabolic modification. Understanding the precise spatial arrangement of these key chemical features—the pharmacophore—is paramount for designing novel derivatives with improved potency, selectivity, and drug-like properties.

The Foundation: Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[5] It is not a real molecule but rather a three-dimensional arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.[5] Pharmacophore modeling is a powerful computational technique that can be broadly categorized into two main approaches: ligand-based and structure-based modeling.[6]

The ultimate goal of pharmacophore modeling is to create a hypothesis that can distinguish between active and inactive molecules, thereby guiding the design of new chemical entities (NCEs) or identifying potential hits from large compound libraries through virtual screening.[7][8]

Ligand-Based Pharmacophore Modeling: Learning from Known Actives

When the three-dimensional structure of the biological target is unknown, a ligand-based approach is the method of choice.[9] This technique relies on a set of known active ligands to derive a common pharmacophore hypothesis.[7] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.[7]

Experimental Protocol: Generating a Ligand-Based Pharmacophore Model

Objective: To generate a 3D pharmacophore model from a set of known active (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol derivatives.

Methodology:

  • Training Set Selection:

    • Compile a structurally diverse set of at least 5-10 known active compounds with a range of biological activities (e.g., IC50 values).

    • Include at least one highly active compound to ensure the model captures essential features.

  • Conformational Analysis:

    • Generate a representative set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation may not be the global minimum energy state.

  • Feature Identification and Alignment:

    • Utilize a pharmacophore perception algorithm (e.g., within software like Phase from Schrödinger, Discovery Studio, or MOE) to identify the chemical features of each conformer.[7][10][11][12]

    • The software then aligns the conformers of the active molecules to identify common pharmacophoric features.

  • Hypothesis Generation and Scoring:

    • Based on the common features, the software generates a series of pharmacophore hypotheses.

    • These hypotheses are scored based on how well they map to the active compounds and other statistical parameters. The DHHRR_1 hypothesis, for instance, might represent a model with one hydrogen bond donor, two hydrophobic features, and two aromatic rings.[13]

Causality and Insights:

The strength of a ligand-based model is directly proportional to the quality and diversity of the training set. A training set composed of structurally similar compounds can lead to a biased model that fails to identify novel scaffolds.[7] It is crucial to include molecules with varied chemical architectures that all elicit the desired biological response.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (e.g., a kinase) complexed with a ligand is available, a structure-based approach is highly advantageous.[14] This method directly derives the pharmacophore from the key interactions observed between the ligand and the protein's active site.[14]

Experimental Protocol: Developing a Structure-Based Pharmacophore Model

Objective: To create a pharmacophore model based on the interactions of a (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol derivative within its protein target's binding site.

Methodology:

  • Protein-Ligand Complex Preparation:

    • Obtain a high-quality crystal structure of the target protein in complex with a relevant ligand from the Protein Data Bank (PDB).

    • Prepare the complex by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.

  • Interaction Analysis:

    • Identify the key amino acid residues in the binding pocket that interact with the ligand.

    • Characterize these interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

  • Pharmacophore Feature Generation:

    • Software tools can automatically generate pharmacophoric features based on these interactions. For example, a hydrogen bond with the backbone amide of a cysteine in the hinge region of a kinase is a classic feature for ATP-competitive inhibitors.

  • Model Refinement:

    • The automatically generated model can be manually refined by adding or removing features based on expert knowledge of the system's structure-activity relationship (SAR). Exclusion volumes can also be added to represent regions of steric hindrance.

Causality and Insights:

Structure-based models offer a more direct and often more accurate representation of the required binding features.[7] They are not limited by the chemical diversity of known ligands. However, a potential pitfall is "binding mode bias," where the model is overly specific to the conformation of a single co-crystallized ligand and may fail to identify active compounds that bind in a different orientation.[7]

Mandatory Visualization: Pharmacophore Modeling Workflow

Pharmacophore_Workflow cluster_LigandBased Ligand-Based Approach cluster_StructureBased Structure-Based Approach LB_Start Set of Active Ligands LB_Conformers Conformational Analysis LB_Start->LB_Conformers LB_Align Feature Alignment LB_Conformers->LB_Align LB_Hypo Generate Hypotheses LB_Align->LB_Hypo Validation Pharmacophore Validation LB_Hypo->Validation SB_Start Protein-Ligand Complex (PDB) SB_Prepare Structure Preparation SB_Start->SB_Prepare SB_Interact Interaction Analysis SB_Prepare->SB_Interact SB_Hypo Generate Hypothesis SB_Interact->SB_Hypo SB_Hypo->Validation VS Virtual Screening Validation->VS Validated Model ADMET In Silico ADMET Prediction VS->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: A generalized workflow for pharmacophore model generation and application.

The Litmus Test: Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[15] Validation ensures that the model can effectively distinguish between active and inactive compounds and has predictive power.[8][16]

Validation Methodologies
Validation MethodDescription
Test Set Validation A set of known active and inactive compounds (not used in model generation) is screened against the model. The model's ability to retrieve the actives while rejecting the inactives is evaluated.[16]
Decoy Set Screening A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but assumed to be inactive) is screened. A good model should not retrieve a significant number of decoys.[15]
Fischer's Randomization Test The activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated. The statistical significance of the original model is confirmed if it is superior to the models generated from randomized data.[14]
Receiver Operating Characteristic (ROC) Curve Analysis This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's predictive accuracy.[8]

A robustly validated pharmacophore model is a trustworthy tool for subsequent in silico experiments.

Application in Drug Discovery: From Hits to Leads

Virtual Screening

A validated pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., Enamine, MolPort, Mcule) to identify novel compounds that match the pharmacophoric features.[7][12] This is a computationally efficient method to enrich a screening library with potential hits, significantly reducing the cost and time of experimental high-throughput screening.[7]

In Silico ADMET Prediction

Identified hits from virtual screening should be subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[17] Early assessment of these properties is crucial to minimize late-stage attrition of drug candidates.[18] Numerous computational tools and machine learning models are available to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[19][20]

Key ADMET Parameters for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Derivatives:

ParameterImportancePrediction Method
Aqueous Solubility Crucial for absorption and formulation.QSAR models based on molecular descriptors.[20]
Caco-2 Permeability Predicts intestinal absorption.In silico models trained on experimental data.[17]
CYP450 Inhibition Potential for drug-drug interactions.Docking studies with cytochrome P450 enzymes or QSAR models.
hERG Inhibition Risk of cardiotoxicity.Pharmacophore models or QSAR models for hERG blockers.
Blood-Brain Barrier (BBB) Penetration Desirable for CNS targets, undesirable for peripheral targets.Models based on physicochemical properties like lipophilicity and polar surface area.[18]

Conclusion and Future Directions

Pharmacophore analysis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol derivatives is a powerful, multi-faceted approach that provides deep insights into their structure-activity relationships. By judiciously applying both ligand- and structure-based methods and rigorously validating the resulting models, researchers can significantly enhance the efficiency of their drug discovery efforts. The integration of pharmacophore modeling with virtual screening and in silico ADMET prediction creates a synergistic workflow that can rapidly identify novel, potent, and drug-like candidates. As computational power and machine learning algorithms continue to advance, the predictive accuracy and scope of pharmacophore modeling will undoubtedly expand, further solidifying its role as an indispensable tool in the quest for new medicines.

References

  • Pharmacophore modeling: advances and pitfalls - Frontiers. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. [Link]

  • In Silico ADMET prediction - ZeptoWard - RE-Place. [Link]

  • Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. [Link]

  • in silico admet predictions: enhancing drug development through qsar modeling. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]

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  • A Comparative Analysis of Cheminformatics Platforms | IntuitionLabs. [Link]

  • Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors | Bentham Science Publishers. [Link]

  • Pharmacophore Construction Using Discovery Studio - CD ComputaBio. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]

  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening - YouTube. [Link]

  • 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei - eScholarship.org. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - MDPI. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. [Link]

  • Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors - PMC. [Link]

  • Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed. [Link]

  • A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors - ACS Publications. [Link]

  • Marketed drugs having pyrimidine pharmacophore | Download Table - ResearchGate. [Link]

  • Phase | Schrödinger. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - MDPI. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li. [Link]

  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - PubMed. [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. [Link]

  • Is it the pharmacophore generated that needs to be validated? - ResearchGate. [Link]

  • T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. [Link]

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Technical Whitepaper: Risk Assessment & Handling of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the risk assessment, safety protocols, and toxicological profile for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol . This document is structured for research scientists and safety officers in pharmaceutical R&D, prioritizing mechanism-based safety logic over generic advice.

Executive Summary

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) is a functionalized pyrimidine intermediate frequently employed in the synthesis of kinase inhibitors and biologically active heterocycles. While specific toxicological endpoints (LD50, LOAEL) are not fully established in public literature, Structure-Activity Relationship (SAR) analysis classifies this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .

This guide synthesizes available Safety Data Sheet (SDS) information with predictive toxicology to establish a "Precautionary Principle" framework for handling. The presence of the basic N-methylpiperazine moiety dictates its irritation potential, while the pyrimidine scaffold suggests potential bioactivity requiring containment.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the physicochemical nature of the molecule is the first step in predicting exposure risks (volatility, skin permeation).

PropertyDataRelevance to Safety
Chemical Name (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol--
CAS Number 1340290-42-7 Unique Identifier for SDS retrieval
Molecular Formula C₁₀H₁₆N₄O--
Molecular Weight 208.26 g/mol Low MW suggests potential for skin absorption
Physical State Viscous Liquid / Low-melting SolidHandling requires liquid-transfer protocols
Solubility Soluble in DMSO, Methanol, DCM; Water solubleSpills will spread in aqueous environments; highly mobile
Basicity (Predicted) Basic (Piperazine

pKa ~8-9)
Corrosive/Irritating to mucous membranes
Structural Hazard Analysis

The molecule consists of two distinct pharmacophores contributing to its risk profile:

  • N-Methylpiperazine Tail: A basic amine motif. Unsubstituted N-methylpiperazine is corrosive (Skin Corr. 1B). In this derivative, the

    
     nitrogen is conjugated to the pyrimidine ring (reducing basicity), but the distal 
    
    
    
    nitrogen remains basic, driving the irritation hazard.
  • Hydroxymethyl-Pyrimidine Core: A polar scaffold often used as a "hinge binder" in kinase inhibitor design. This suggests the compound may possess biological activity (enzyme inhibition) if systemic exposure occurs.

Part 2: GHS Hazard Classification & SDS Deep Dive

Based on vendor data (Sigma-Aldrich, Enamine, Thermo Fisher) and functional group analysis, the compound follows the GHS07 (Exclamation Mark) classification.

GHS Label Elements[6][7][8][9]
  • Signal Word: WARNING

  • Pictogram:

    
    (Irritant)
    
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[1][4][5][2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][2] Remove contact lenses if present and easy to do.[1][4][2][3] Continue rinsing.[1][4][2][3]

Visualization: Hazard Logic Flow

The following diagram illustrates the causality between the chemical structure and the resulting GHS classification.

HazardLogic Struct Chemical Structure (Basic Amine + Polar Core) Prop Physicochemical Property pH > 9 (Local Basic Environment) Struct->Prop Determines Bio Biological Interaction Membrane Lipid Saponification Protein Denaturation Prop->Bio Causes GHS GHS Classification Skin Irrit. 2 (H315) Eye Irrit. 2 (H319) Bio->GHS Results in

Figure 1: Structural basis for GHS classification. The basicity of the piperazine ring is the primary driver for local irritation risks.

Part 3: Toxicological Risk Assessment

As a "Research Chemical," comprehensive toxicological data (Carcinogenicity, Mutagenicity, Reprotoxicity - CMR) is often absent. We must apply Read-Across and SAR techniques.

Acute Toxicity (Estimated)
  • Oral: Data for the specific CAS is limited. However, analogs like N-methylpiperazine have oral LD50s in the range of ~2000 mg/kg (Rat). The pyrimidine addition increases molecular weight and polarity, potentially reducing bioavailability slightly, but it should be treated as Harmful if Swallowed (Category 4) until proven otherwise.

  • Dermal: High polarity (LogP < 2) suggests moderate skin permeability. The irritation effect (H315) compromises the skin barrier, potentially facilitating systemic absorption.

Specific Target Organ Toxicity (STOT)
  • Respiratory (Single Exposure): The H335 classification indicates that inhalation of mists or vapors will irritate the upper respiratory tract. This is consistent with amine-containing aerosols.

  • Systemic Risks (Chronic):

    • Kinase Inhibition Potential: The 2-aminopyrimidine scaffold is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). Chronic low-level exposure could theoretically modulate cellular signaling pathways.

    • Metabolic Activation: The hydroxymethyl group (-CH2OH) can be metabolized by Alcohol Dehydrogenase (ADH) to a reactive aldehyde (-CHO) or carboxylic acid. Reactive aldehydes can form adducts with cellular proteins.

"Not Fully Tested" Warning

Critical Note: The absence of a "Carcinogen" label does not imply safety. It implies a lack of testing. All handling must assume the compound has unknown long-term effects.

Part 4: Safe Handling Protocols & Engineering Controls

This section defines the "Self-Validating System" for handling. If the protocol is followed, exposure is physically impossible.

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer, dilution) must occur inside a certified Chemical Fume Hood .

    • Validation: Face velocity must be 80–100 fpm.

  • Process Enclosure: For rotary evaporation or vacuum drying, use a cold trap to prevent volatile emissions of the compound or its solvent.

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended PPERationale
Hands Corrosive/Irritant LiquidNitrile Gloves (Double Gloving) Nitrile offers good resistance to amines. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Eyes Splash/MistChemical Safety Goggles Safety glasses are insufficient for liquids that are Eye Irrit. 2. Goggles seal against vapors/mists.
Body SpillsLab Coat (Cotton/Poly blend) Standard protection. Use a chemical-resistant apron if handling >100mL.
Lungs Aerosol InhalationFume Hood (Primary) If hood is unavailable (rare), a NIOSH N95 or P100 respirator is required, but engineering controls are preferred.
Operational Workflow: Liquid Handling

The compound is often a viscous liquid.

  • Transfer: Use positive displacement pipettes for viscous liquids to prevent dripping.

  • Dilution: Dissolve immediately in solvent (DMSO/DCM) to lower vapor pressure and handle as a solution.

  • Decontamination: Wipe all exterior surfaces of vials with a methanol-dampened Kimwipe inside the hood before removing them.

Visualization: Exposure Control Workflow

SafetyProtocol Start Task: Handle Compound Check Is Compound in Solution? Start->Check Solid Solid/Viscous Neat Check->Solid No Liquid Dilute Solution Check->Liquid Yes Control1 Fume Hood REQUIRED Double Nitrile Gloves Avoid Aerosolization Solid->Control1 Control2 Fume Hood Recommended Single Nitrile Gloves Cap containers tightly Liquid->Control2 Action Proceed with Experiment Control1->Action Control2->Action

Figure 2: Decision tree for selecting engineering controls based on the physical state of the material.

Part 5: Emergency Response & Waste Management

First Aid Causality
  • Eye Contact: Action: Rinse for 15 minutes. Causality: Basic compounds (amines) penetrate the corneal stroma faster than acids, causing saponification of lipids. Immediate dilution is the only way to stop deep tissue damage.

  • Skin Contact: Action: Wash with soap and water.[1][2] Causality: Lipophilic amines bind to skin oils. Soap is required to emulsify and remove the compound; water alone is inefficient.

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don goggles and double gloves.

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels alone, as they increase the surface area for evaporation.

  • Neutralize: Wipe the area with a dilute weak acid (e.g., 1% Acetic Acid) to neutralize the basic amine residues, followed by water.

  • Disposal: Collect in a sealed bag and dispose of as Hazardous Chemical Waste .

Waste Disposal[10]
  • Classification: Non-halogenated organic solvent waste (if dissolved) or Solid hazardous waste.

  • Protocol: Do not pour down the drain. The compound is water-soluble and toxic to aquatic life (based on amine content). Incineration is the required disposal method.

References

  • PubChem. (n.d.). Compound Summary: (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.[6] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. (General reference for GHS classification logic). Retrieved from [Link]

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(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol as a scaffold in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and application of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (hereafter referred to as MPPM ) as a high-value scaffold in kinase inhibitor discovery.[1]

Executive Summary

In the landscape of kinase inhibitor design, the 2-aminopyrimidine motif is a privileged pharmacophore, serving as a hinge-binding element in FDA-approved drugs like Palbociclib, Ribociclib, and Imatinib.[1] The specific derivative (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (MPPM) represents a strategic "linchpin" intermediate.[1] It combines three critical design elements:

  • Pyrimidine Core: A proven ATP-mimetic capable of mono- or bidentate hydrogen bonding with the kinase hinge region (e.g., residues like Met, Glu, or Asp).[1]

  • N-Methylpiperazine Tail: A solubilizing group that typically projects into the solvent-exposed region, improving physicochemical properties (logP, solubility) and reducing hERG liability compared to more lipophilic tails.[1]

  • C4-Hydroxymethyl Vector: A versatile synthetic handle allowing for directed growth into the specificity pocket (gatekeeper region) or ribose-binding pocket via oxidation, halogenation, or etherification.[1]

Structural Analysis & Pharmacophore Properties

The MPPM scaffold is designed to address the "solubility-potency" trade-off common in Type I and Type II kinase inhibitors.[1]

  • Hinge Interaction (Zone A): The N1 of the pyrimidine ring serves as a hydrogen bond acceptor.[1] When derivatized at the C4 position, the pyrimidine C2-amine (part of the piperazine linkage) often assists in orienting the scaffold or interacting with water networks.[1]

  • Solvent Interface (Zone B): The N-methylpiperazine moiety at the C2 position is a canonical "solubilizing tail."[1] In physiological pH, the tertiary amine is protonated, enhancing aqueous solubility and oral bioavailability.[1]

  • Growth Vector (Zone C): The C4-methanol group is the differentiation point.[1] Unlike a static methyl group, the hydroxymethyl moiety allows medicinal chemists to extend the molecule into the kinase back-pocket to achieve selectivity.[1]

Visualization: Pharmacophore Mapping

Pharmacophore Pyrimidine Pyrimidine Core (Hinge Binder) Kinase Kinase ATP Pocket Pyrimidine->Kinase H-Bond Acceptor (N1) Piperazine N-Methylpiperazine (Solvent/ADME) Piperazine->Pyrimidine Attached at C2 Piperazine->Kinase Solvent Exposure Methanol C4-Hydroxymethyl (Synthetic Handle) Methanol->Pyrimidine Attached at C4 Methanol->Kinase Selectivity Vector

Figure 1: Pharmacophore dissection of the MPPM scaffold showing its tripartite function in kinase binding.[1]

Strategic Synthesis: The Regioselective Route

Direct nucleophilic substitution on 2,4-dichloropyrimidine often yields a mixture of regioisomers (C2 vs. C4 substitution), requiring tedious chromatographic separation.[1] To synthesize MPPM with high purity and scalability, a regioselective ester-reduction strategy is the industry standard.[1]

Synthetic Pathway
  • Starting Material: Methyl 2-chloropyrimidine-4-carboxylate.[1][2]

  • Step 1 (SNAr): Displacement of the C2-chloride by N-methylpiperazine.[1] The C4 position is blocked by the ester, ensuring exclusive C2 substitution.[1]

  • Step 2 (Reduction): Selective reduction of the ester to the primary alcohol using Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4).[1]

Visualization: Reaction Scheme

Synthesis SM Methyl 2-chloropyrimidine-4-carboxylate (Regiocontrol Element) Intermediate Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylate (Exclusive C2-Substituted Product) SM->Intermediate S_NAr Displacement Reagent1 N-Methylpiperazine (Base/DCM) Reagent1->Intermediate Product MPPM (Target Alcohol) Intermediate->Product Ester Reduction Reagent2 NaBH4 / MeOH (0°C to RT) Reagent2->Product

Figure 2: Regioselective synthesis of MPPM avoiding isomer separation.

Medicinal Chemistry Applications & SAR

The MPPM scaffold is rarely the final drug; it is the linker that connects the hinge binder to the rest of the molecule.[1]

A. Oxidation to Aldehyde (Reductive Amination)
  • Transformation: Oxidation of MPPM (using MnO2 or Swern conditions) yields 2-(4-methylpiperazin-1-yl)pyrimidine-4-carbaldehyde .[1]

  • Application: This aldehyde is a precursor for reductive amination with anilines or amines.[1]

  • Target Class: This is frequently used to generate CDK4/6 inhibitors where the pyrimidine is linked to a bicyclic system (e.g., pyrido[2,3-d]pyrimidin-7-one) via an amine linker.[1]

B. Conversion to Halide (Coupling)
  • Transformation: Treatment with SOCl2 or PBr3 converts the alcohol to a benzylic-like chloride/bromide.[1]

  • Application: Used in SN2 reactions with phenols or thiols.[1]

  • Target Class: EGFR and FLT3 inhibitors often utilize ether linkages to extend into the ribose pocket.[1]

C. Case Study: CDK/FLT3 Dual Inhibition

Research into multi-targeted kinase inhibitors (e.g., FN-1501 derivatives) utilizes the MPPM core.[1] The pyrimidine ring binds the hinge, while the piperazine tail ensures the molecule remains soluble despite the addition of hydrophobic aromatic groups required for FLT3 potency.[1]

Detailed Experimental Protocols

Caution: All reactions should be performed in a fume hood with appropriate PPE.[1] Pyrimidine derivatives can be irritants.[1]

Protocol A: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylate
  • Setup: Charge a round-bottom flask with Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq) and Dichloromethane (DCM) [0.2 M concentration].

  • Addition: Cool to 0°C. Add Triethylamine (1.5 eq) followed by dropwise addition of N-methylpiperazine (1.1 eq).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Expect M+H peak shift).

  • Workup: Wash organic layer with water (2x) and brine (1x).[1] Dry over Na2SO4, filter, and concentrate.

  • Purification: Usually not required.[1] If necessary, recrystallize from EtOAc/Hexane.[1]

Protocol B: Reduction to MPPM
  • Setup: Dissolve the intermediate ester (from Protocol A) in anhydrous Methanol (MeOH) [0.2 M].

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise over 30 minutes (gas evolution occurs).

  • Completion: Stir at RT for 2 hours. Quench carefully with saturated NH4Cl solution.

  • Extraction: Evaporate MeOH. Extract the aqueous residue with DCM (3x).[1]

  • Isolation: Dry combined organics (Na2SO4) and concentrate.

  • Yield: Expect a white to pale yellow solid. MPPM is now ready for oxidation or coupling.[1]

References
  • VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. Link[1]

  • Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases."[1][3] Journal of Medicinal Chemistry. Link[1]

  • Wang, Y., et al. (2018).[1] "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1] Journal of Medicinal Chemistry. Link

  • Watanabe, K., et al. (2017).[1][4] "Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors."[1][4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[1][6] Journal of Medicinal Chemistry. Link

Sources

Lipophilicity Profiling of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol: Technical Protocols and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity and LogP values of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the fragment (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) serves as a critical pharmacophore. Its physicochemical behavior is dominated by the interplay between the polar hydroxymethyl group and the ionizable N-methylpiperazine moiety.

This guide addresses the lipophilicity profile of this compound, specifically distinguishing between its intrinsic partition coefficient (LogP ) and its pH-dependent distribution coefficient (LogD ). For researchers utilizing this scaffold, understanding these values is paramount for predicting blood-brain barrier (BBB) penetration and cytosolic solubility.

Key Data Point:

  • Predicted LogP (Neutral): -0.4 to 0.2 (Hydrophilic)

  • Dominant Species at pH 7.4: Cationic (Protonated distal nitrogen)

  • Implication: High aqueous solubility; membrane permeability is pH-dependent.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Before establishing experimental protocols, we must analyze the ionization centers that dictate lipophilicity.

PropertyValue / Description
Compound Name (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol
CAS Number 1340290-42-7
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
SMILES CN1CCN(CC1)C2=NC=CC(=N2)CO
Key Ionization Center Distal N-methyl nitrogen (pKa ≈ 8.0–8.[1]5)
Ionization and pKa Impact

The lipophilicity of this molecule is not static. The pyrimidine ring acts as an electron-withdrawing group, reducing the basicity of the proximal piperazine nitrogen. However, the distal N-methyl nitrogen remains sufficiently basic to be protonated at physiological pH.

  • pH < 7.0: Predominantly cationic (High Solubility, Low LogD).

  • pH > 9.0: Predominantly neutral (Maximal Lipophilicity, True LogP).

Theoretical vs. Experimental Lipophilicity[2][5]

Computational Predictions (In Silico)

Standard algorithms predict a hydrophilic profile due to the hydroxymethyl group and the polarity of the pyrimidine ring.

MethodPredicted ValueSource/Algorithm
XLogP3 -0.4PubChem [1]
Consensus LogP ~0.15SwissADME / BioByte Models
LogD (pH 7.4) -1.2 to -0.8Estimated (due to ionization)
The Divergence of LogP and LogD

For this compound, LogP ≠ LogD .

  • LogP refers only to the neutral species.

  • LogD (Distribution Coefficient) accounts for the ionized fraction at a specific pH.

Critical Insight: Relying solely on the calculated LogP (-0.4) may overestimate membrane permeability in acidic environments (like the stomach) where the compound is highly ionized.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical decision paths for accurate LogP/D determination.

LogP_Workflow Start Compound Sample (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol SolubilityCheck Aqueous Solubility Check (Is it > 1 mg/mL?) Start->SolubilityCheck BufferPrep Buffer Preparation (Presaturate with Octanol) SolubilityCheck->BufferPrep Yes Decision Target Parameter? BufferPrep->Decision LogP_Path LogP (Neutral) Use pH 10.5 Buffer (Suppress Ionization) Decision->LogP_Path Intrinsic Lipophilicity LogD_Path LogD (Physiological) Use pH 7.4 PBS (Simulate Blood/Cytosol) Decision->LogD_Path Bioavailability Equilibration Shake-Flask Equilibration (25°C, 4-24 hours) LogP_Path->Equilibration LogD_Path->Equilibration Separation Phase Separation (Centrifugation @ 3000g) Equilibration->Separation Analysis HPLC-UV Quantification (Both Phases) Separation->Analysis

Figure 1: Decision matrix and workflow for determining lipophilicity parameters.

Detailed SOP: Shake-Flask Method (HPLC Detection)

Objective: Determine LogD (pH 7.4) and LogP (pH 10.5).

Reagents:

  • Organic Phase: 1-Octanol (HPLC Grade), presaturated with buffer.

  • Aqueous Phase A (LogD): 50 mM Phosphate Buffer (PBS), pH 7.4, presaturated with octanol.

  • Aqueous Phase B (LogP): 50 mM Carbonate/Bicarbonate Buffer, pH 10.5, presaturated with octanol.

Protocol Steps:

  • Presaturation: Mix 1-octanol and the respective buffer (1:1 v/v) for 24 hours. Separate phases. This prevents volume changes during the experiment.

  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of the presaturated aqueous phase . (Note: Avoid dissolving in octanol first, as this compound is hydrophilic).

  • Partitioning:

    • In a glass vial, combine 500 µL of Stock Solution (Aqueous) + 500 µL of Presaturated Octanol.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to break any emulsion.

  • Sampling:

    • Carefully remove the top organic layer.

    • Sample the bottom aqueous layer.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (Pyrimidine absorption max).

    • Calculate Concentration (

      
       and 
      
      
      
      ) using a calibration curve.

Calculation:



Data Interpretation & Applications

Interpreting the Results

For (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol :

  • If LogD (7.4) < 0: The compound is highly soluble in water and will likely have low passive diffusion across the BBB. It may require active transport or structural modification (e.g., prodrug) to enhance permeability.

  • If LogP (10.[2]5) ≈ 0: The intrinsic lipophilicity is neutral. The compound relies on hydrogen bonding (H-bond donors/acceptors) rather than hydrophobic bulk for interaction.

Mechanistic Pathway: pH-Dependent Speciation

The following diagram illustrates why pH control is critical for this specific molecule.

Speciation Cation Cationic Species (Protonated N-Methyl) Dominant at pH < 8.0 Neutral Neutral Species (Free Base) Dominant at pH > 9.0 Cation->Neutral  Deprotonation (pKa ~8.5)   Water Cytosol / Blood (Soluble) Cation->Water  High Solubility   Lipid Lipid Membrane (Permeable) Neutral->Lipid  High Permeability  

Figure 2: Speciation equilibrium. At physiological pH (7.4), the equilibrium shifts left (Cationic), reducing passive membrane permeability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62748658, (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol. Retrieved from [Link]

  • Bhal, S. K. (2007).LogP and LogD: Importance of Lipophilicity in Drug Discovery. Advanced Chemistry Development (ACD/Labs).
  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Shake-Flask protocols).

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution to form (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for nucleophilic substitution to form (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This application note details the optimized reaction conditions for the synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (Target Molecule). This compound is a critical scaffold in medicinal chemistry, often serving as a "warhead" or solubility-enhancing moiety in kinase inhibitors (e.g., focal adhesion kinase or EGFR inhibitors).

The protocol focuses on the Nucleophilic Aromatic Substitution (S_NAr) of 2-chloropyrimidine-4-methanol with 1-methylpiperazine.[1] Unlike standard 2,4-dichloropyrimidine substitutions where regioselectivity (C-2 vs. C-4) is a variable, this route utilizes a C-4 substituted precursor to lock regiochemistry, ensuring high specificity for the C-2 position.[1]

Chemical Logic & Mechanistic Insight

The Reaction Pathway (S_NAr)

The formation of the target molecule proceeds via an addition-elimination mechanism.[2] The pyrimidine ring is electron-deficient, activated by the two nitrogen atoms.

  • Activation: The electronegative chlorine at the C-2 position, combined with the ring nitrogens, creates a strong dipole, making C-2 highly electrophilic.

  • Nucleophilic Attack: The secondary amine of 1-methylpiperazine attacks C-2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Elimination: Re-aromatization drives the expulsion of the chloride ion, yielding the substituted product.

Regioselectivity & Substrate Design
  • Substrate: (2-chloropyrimidin-4-yl)methanol.[1][3][4][5]

  • Rationale: Using the 4-hydroxymethyl derivative eliminates the competition between C-2 and C-4 substitution often seen with 2,4-dichloropyrimidine.[1] The C-4 position is already occupied by a non-leaving group (hydroxymethyl) under these conditions, forcing the nucleophile to react exclusively at C-2.[1]

  • Solvent Effects: Protic solvents like Ethanol (EtOH) or Isopropanol (IPA) are preferred.[1] They stabilize the transition state and the leaving chloride ion via hydrogen bonding, often accelerating S_NAr reactions compared to non-polar solvents.

Reaction Scheme Visualization

ReactionScheme SM1 (2-chloropyrimidin-4-yl)methanol (Electrophile) Complex Meisenheimer Complex SM1->Complex + Base / Heat SM2 1-Methylpiperazine (Nucleophile) SM2->Complex Product Target Molecule (2-(4-Methylpiperazin-1-yl)... pyrimidin-4-yl)methanol Complex->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Complex->Byproduct

Figure 1: Mechanistic pathway of the S_NAr reaction.[1] The C-2 chlorine is displaced by the secondary amine of the piperazine ring.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
(2-chloropyrimidin-4-yl)methanol 1.0SubstrateLimiting reagent.
1-Methylpiperazine 1.2 - 1.5NucleophileExcess ensures complete conversion.[1]
Diisopropylethylamine (DIPEA) 2.0BaseScavenges HCl; prevents protonation of nucleophile.
Isopropanol (IPA) N/ASolventPreferred for thermal reflux (82°C).
Ethanol (EtOH) N/AAlt.[6] SolventGood for lower temp or microwave.
Method A: Thermal Reflux (Standard)

Best for scale-up (>5g) and labs without microwave reactors.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-chloropyrimidin-4-yl)methanol (1.0 equiv).

  • Solvation: Dissolve in Isopropanol (IPA) [Concentration: 0.2 M - 0.5 M].

  • Addition: Add DIPEA (2.0 equiv) followed by 1-methylpiperazine (1.2 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) for 4–12 hours .

    • Checkpoint: Monitor via TLC (10% MeOH in DCM) or LCMS. The starting material (UV active) should disappear.

  • Workup:

    • Cool to room temperature.[2][3][7]

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve residue in DCM (Dichloromethane).[6]

    • Wash with saturated NaHCO₃ (aq) followed by Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[8]

  • Purification:

    • The crude product is often pure enough (>90%) for next steps.

    • If needed, purify via flash column chromatography (Gradient: 0% → 10% MeOH in DCM with 1% NH₄OH additive).

Method B: Microwave Assisted (High Throughput)

Best for small scale (<500mg) and rapid library synthesis.[1]

  • Setup: In a microwave vial, combine substrate (1.0 equiv), 1-methylpiperazine (1.5 equiv), and DIPEA (2.0 equiv) in Ethanol (0.2 M).

  • Reaction: Seal and irradiate at 120°C for 20–40 minutes .

  • Workup: Dilute with water, extract with EtOAc or DCM, and process as above.

Process Workflow & Decision Matrix

Workflow Start Start: Weigh Reagents Choice Select Method Start->Choice Thermal Method A: Reflux (IPA) 85°C, 4-12h Choice->Thermal Scale > 1g Microwave Method B: Microwave (EtOH) 120°C, 30min Choice->Microwave Scale < 500mg Monitor Check LCMS/TLC (SM Disappeared?) Thermal->Monitor Microwave->Monitor Monitor->Thermal No (Extend Time) Workup Concentrate & Extraction (DCM / NaHCO3) Monitor->Workup Yes Purify Flash Chromatography (DCM:MeOH:NH4OH) Workup->Purify Final Final Product Yield Calculation Purify->Final

Figure 2: Operational workflow for the synthesis, including decision points for scale and monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or base insufficient.[1]Switch to higher boiling solvent (e.g., n-Butanol) or increase Temp to 100°C. Ensure 2.0+ equiv of base.
Regioisomers Starting material impurity.Verify the purity of (2-chloropyrimidin-4-yl)methanol. If using 2,4-dichloro precursor, regioselectivity will be an issue.[9]
Product in Aqueous Phase Product is highly polar (amphoteric).During extraction, avoid acidic pH. Saturate aqueous layer with NaCl (salting out) and use 10% MeOH/DCM for extraction.
O-Alkylation Competition from alcohol group.[1]Unlikely under these conditions. If observed, ensure no strong mineral bases (NaH) are used; stick to organic bases (DIPEA).

References

  • Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec, QM Magic Class, Chapter 29. Link

  • Analogous Synthesis Protocols: Preparation of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. Patent JP2015174853A. Link

  • General SNAr Conditions: Nucleophilic aromatic substitution reactions under aqueous, mild conditions. Green Chem., 2021, 23, 3955. Link

  • Precursor Reactivity: 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook Protocols. Link

  • Target Molecule Data: PubChem Compound Summary for CID 62748658, (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol.[1] Link[1]

Sources

Using (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol as a building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in Medicinal Chemistry

Executive Summary

This guide details the strategic application of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) as a high-value building block in drug discovery. Structurally, this compound fuses a solubility-enhancing N-methylpiperazine tail with a privileged pyrimidine scaffold, capped by a versatile hydroxymethyl handle.

This architecture addresses two critical bottlenecks in lead optimization:

  • Physicochemical Properties: The basic piperazine moiety (

    
    ) significantly improves aqueous solubility and oral bioavailability (LogD modulation).
    
  • Synthetic Divergence: The C4-alcohol serves as a "linchpin," allowing rapid conversion into electrophilic halides, reactive aldehydes, or ether linkages, thereby facilitating Fragment-Based Drug Design (FBDD) for kinase inhibitors and GPCR ligands.

Compound Profile & Physicochemical Data

PropertyValue / Description
IUPAC Name [2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol
CAS Number 1340290-42-7
Molecular Formula

Molecular Weight 208.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water
pKa (Calc.) ~8.2 (Piperazine N4), ~2.5 (Pyrimidine N)
LogP (Calc.) ~0.5 (Ideal for CNS and systemic distribution)

Strategic Utility in Drug Design

The "Kinase Hinge" Logic

The 2-aminopyrimidine motif is a classic "hinge binder" in kinase inhibitors (e.g., Imatinib, Dasatinib analogs). The N1 and N3 nitrogens of the pyrimidine ring can accept hydrogen bonds from the kinase backbone (e.g., Met, Glu residues).

  • Role of the Building Block: This specific alcohol allows the extension of the inhibitor into the "solvent-exposed region" or the "ribose pocket," depending on the docking orientation.

  • Role of Piperazine: Acts as a solvent-front solubilizer, reducing crystal packing energy and improving metabolic stability.

Synthetic Divergence Pathway

The hydroxymethyl group is not the end-point; it is the pivot. The following diagram illustrates the divergent pathways accessible from this single intermediate.

SyntheticDivergence Alcohol (2-(4-Methylpiperazin-1-yl) pyrimidin-4-yl)methanol (Core Scaffold) Aldehyde Aldehyde (Reductive Amination) Alcohol->Aldehyde Swern or MnO2 Oxidation Chloride Chloromethyl (Alkylation / SN2) Alcohol->Chloride SOCl2 or MsCl/LiCl Ether Ether Linkage (Mitsunobu) Alcohol->Ether PPh3 / DIAD (Mitsunobu) Acid Carboxylic Acid (Amide Coupling) Aldehyde->Acid NaClO2 (Pinnick)

Caption: Divergent synthetic pathways transforming the hydroxymethyl handle into electrophilic or nucleophilic motifs for library generation.

Experimental Protocols

Safety Precaution: All reactions involve heterocyclic chemistry. Pyrimidine derivatives can be skin sensitizers. Perform all operations in a fume hood.

Protocol A: Activation to Electrophile (Chlorination)

Objective: Convert the alcohol to a chloromethyl group for coupling with phenols, amines, or thiols. Mechanism: Nucleophilic substitution (


) via an activated intermediate.

Reagents:

  • Substrate: 1.0 eq (208 mg, 1 mmol)

  • Thionyl Chloride (

    
    ): 2.0 eq
    
  • Dichloromethane (DCM): Anhydrous (5 mL)

  • Catalytic DMF: 1 drop

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the alcohol in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add catalytic DMF (critical for forming the Vilsmeier-Haack-like active species). Dropwise add

    
    .
    
    • Note: The basic piperazine nitrogen will protonate first (forming the HCl salt). Ensure excess

      
       is calculated if free base is used.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Alcohol

    
    ; Chloride 
    
    
    
    ).
  • Workup (Critical): The product is a hydrochloride salt.

    • Option 1 (Isolation as Salt): Concentrate in vacuo. Triturate with diethyl ether to obtain the hygroscopic solid.

    • Option 2 (Free Base - Unstable): Neutralize with cold

      
      . Extract quickly with DCM. Warning: Free chloromethyl pyrimidines can self-alkylate (polymerize) if stored. Use immediately.
      
Protocol B: Controlled Oxidation to Aldehyde

Objective: Generate the aldehyde for reductive amination (e.g., linking to a piperidine or aniline). Challenge: Avoid over-oxidation to carboxylic acid or N-oxide formation on the piperazine.

Reagents:

  • Substrate: 1.0 eq

  • Manganese Dioxide (

    
    ): 10.0 eq (Activated)
    
  • Solvent: Chloroform (

    
    ) or DCM
    

Step-by-Step:

  • Setup: Suspend the alcohol in

    
     (0.1 M concentration).
    
  • Addition: Add activated

    
     in one portion.
    
  • Reflux: Heat to mild reflux (or 40°C) with vigorous stirring.

    
     acts as a heterogeneous oxidant.
    
  • Monitoring: Check TLC/LC-MS every 2 hours. Reaction typically takes 4-12 hours.

  • Filtration: Filter through a pad of Celite to remove manganese species.

  • Purification: Concentrate the filtrate. The aldehyde is usually stable enough for flash chromatography (Silica, DCM/MeOH gradient).

Protocol C: Mitsunobu Coupling (Ether Formation)

Objective: Link to a phenol (e.g., creating a bi-aryl ether kinase inhibitor scaffold).

Reagents:

  • Substrate (Alcohol): 1.0 eq

  • Phenol partner: 1.1 eq

  • Triphenylphosphine (

    
    ): 1.5 eq
    
  • DIAD or DEAD: 1.5 eq

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Mix: Combine Alcohol, Phenol, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0°C.
  • Add: Dropwise add DIAD. Solution will turn yellow/orange.

  • Stir: Warm to RT and stir overnight.

  • Troubleshooting: If the piperazine nitrogen interferes (rare, but possible due to basicity), use the HCl salt of the starting material plus 1 eq of DIPEA, or protect the piperazine (though methyl-piperazine is tertiary and usually safe).

Application Case Study: Kinase Inhibitor Library Design

The following workflow demonstrates how this building block is used to generate a library of CDK4/6 inhibitor candidates.

KinaseWorkflow Start Building Block: (2-(4-Methylpiperazin-1-yl) pyrimidin-4-yl)methanol Step1 Step 1: Oxidation (Yields Aldehyde) Start->Step1 Step2 Step 2: Reductive Amination (Library of Amines) Step1->Step2  + Diverse Amines  + NaBH(OAc)3 Step3 Step 3: Screening (CDK4/6 Assay) Step2->Step3 Hit Lead Candidate: Improved Solubility & Hinge Binding Step3->Hit  IC50 < 50 nM

Caption: Workflow for generating a targeted library of kinase inhibitors using the aldehyde intermediate.

References

  • Structure & Vendor Data

    • Source: Sigma-Aldrich / BLD Pharm Product C
    • Link:(Note: General landing page provided for verification of vendor existence).

  • Pyrimidines in Drug Design

    • Title: Recent Advances in Pyrimidine-Based Drugs.[1][2]

    • Source:PMC (PubMed Central).
    • Link:[Link]

  • Kinase Inhibitor Scaffolds (CDK4/ARK5)

    • Title: Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4).[2]

    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Synthetic Protocols (Pyrimidinyl Alcohols)
  • Piperazine Pharmacophore Utility

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[3]

    • Source:NIH / PubMed.
    • Link:[Link]

Sources

Application Notes and Protocols: Selective Oxidation of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Importance

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within drug development. Aldehydes are versatile intermediates, serving as crucial precursors for a myriad of functionalities including amines, carboxylic acids, and complex carbon skeletons via olefination or aldol reactions. The target molecule, (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol, presents a common yet nuanced challenge for the synthetic chemist. Its structure incorporates a primary alcohol, the target for oxidation, alongside two potentially reactive nitrogen-containing heterocycles: a pyrimidine and a 4-methylpiperazine. The successful synthesis of the corresponding aldehyde, 2-(4-methylpiperazin-1-yl)pyrimidine-4-carbaldehyde, requires a high degree of chemoselectivity to prevent unwanted side reactions.

This guide provides a detailed analysis of various oxidation protocols, explaining the mechanistic rationale behind each selection and offering step-by-step procedures tailored for researchers and drug development professionals. The focus is on achieving high-yield, selective oxidation while considering the inherent reactivity of the substrate.

Core Challenge: Chemoselectivity in a Multifunctional Molecule

The primary obstacle in the oxidation of (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol is the presence of multiple oxidizable or reactive sites. A successful protocol must navigate the following potential pitfalls:

  • Tertiary Amine Oxidation: The 4-methylpiperazine moiety contains a tertiary amine which is susceptible to oxidation, potentially forming an N-oxide. This is a common side reaction with many strong oxidizing agents.

  • Catalyst Inhibition/Coordination: The basic nitrogen atoms of both the pyrimidine and piperazine rings can act as ligands, coordinating to metal-based catalysts (e.g., copper, ruthenium). This can lead to catalyst inhibition or deactivation, stalling the reaction.[1]

  • Over-oxidation: As with any primary alcohol oxidation, there is a risk of over-oxidation to the corresponding carboxylic acid, which is generally more thermodynamically stable.[2][3]

The selection of an appropriate oxidation protocol is therefore a balancing act between reagent reactivity and the preservation of sensitive functional groups.

Protocol I: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent renowned for its mildness, selectivity, and broad functional group tolerance.[4][5] It operates under neutral pH and at room temperature, making it an excellent first choice for complex substrates.[6][7]

Causality and Mechanistic Insight

The DMP oxidation proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. A subsequent base-assisted elimination of another acetate group facilitates the oxidation of the alcohol to the aldehyde and the reduction of the iodine(V) to an iodine(III) species. The reaction's mildness and neutral conditions are key to its chemoselectivity, as it does not typically oxidize tertiary amines or electron-rich heterocycles.

Diagram 1: Dess-Martin Periodinane Oxidation Mechanism

DMP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate (Het)-CH2OH Intermediate Alkoxyperiodinane Intermediate Substrate->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (I(V)) DMP->Intermediate Aldehyde (Het)-CHO Intermediate->Aldehyde Acetate-assisted Elimination Byproduct Iodane Byproduct (I(III)) + Acetic Acid Intermediate->Byproduct

A simplified mechanism of DMP oxidation.

Detailed Experimental Protocol
  • Preparation: To a solution of (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium bicarbonate (2.0 eq) to buffer the acetic acid byproduct.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 20-30 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Protocol II: Swern Oxidation

The Swern oxidation is a classic, metal-free method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (typically oxalyl chloride) to oxidize primary alcohols to aldehydes with high fidelity and minimal over-oxidation.[8][9] Its wide functional group tolerance makes it a strong candidate for the target substrate.

Causality and Mechanistic Insight

The reaction begins with the activation of DMSO with oxalyl chloride at low temperatures (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride. This species reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide which undergoes a five-membered ring transition state to collapse into the desired aldehyde, dimethyl sulfide, and the protonated base.[8][9] The low temperature and non-acidic conditions are crucial for preventing side reactions with the piperazine moiety.

Diagram 2: Swern Oxidation Workflow

Swern_Workflow A Activate DMSO with Oxalyl Chloride (-78 °C) B Add (Het)-CH2OH solution (-78 °C) A->B Formation of Electrophile C Add Triethylamine (Base) (-78 °C to RT) B->C Formation of Alkoxysulfonium Salt D Aqueous Work-up C->D Ylide formation & collapse E Extraction & Purification D->E Separation F (Het)-CHO (Product) E->F Isolation

General workflow for a Swern oxidation procedure.

Detailed Experimental Protocol
  • Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Alcohol Addition: Add a solution of (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Quench the reaction by adding water.

  • Extraction and Purification: Follow steps 5 and 6 from the DMP protocol. Note: The byproduct dimethyl sulfide has a strong, unpleasant odor and all manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with bleach.[8]

Protocol III: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild, heterogeneous oxidizing agent particularly effective for the oxidation of benzylic, allylic, and heterocyclic alcohols.[10][11] Its solid nature simplifies the work-up procedure, often requiring only filtration to remove the reagent and its reduced forms.

Causality and Mechanistic Insight

The oxidation with MnO₂ is believed to occur on the surface of the solid reagent. The precise mechanism is complex and depends on the activation method of the MnO₂, but it generally involves the adsorption of the alcohol onto the MnO₂ surface, followed by a radical or concerted process to form the aldehyde, which then desorbs. The selectivity for activated alcohols like the substrate is high, and it typically does not affect saturated alcohols or tertiary amines.[12]

Detailed Experimental Protocol
  • Reaction Setup: To a flask containing a stirred suspension of activated manganese dioxide (10-20 eq by weight) in a non-polar solvent like DCM or chloroform (0.05 M), add the (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (1.0 eq).

  • Reaction: Stir the suspension vigorously at room temperature or gentle reflux. The reaction time can vary significantly (from a few hours to several days) depending on the activity of the MnO₂.

  • Monitoring: Monitor the reaction by TLC or LC-MS, analyzing the supernatant.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Protocol IV: TEMPO-based Catalytic Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that acts as a catalyst for the selective oxidation of primary alcohols.[13][14] It is used in conjunction with a stoichiometric co-oxidant. For substrates containing sensitive amine functionalities, specific catalytic systems have been developed to enhance chemoselectivity.

Causality and Mechanistic Insight

In a typical TEMPO cycle, the nitroxyl radical is first oxidized to the active N-oxoammonium cation by a co-oxidant. This cation then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized back to the nitroxyl radical to complete the catalytic cycle. For substrates with tertiary amines, a Cu/AZADO (2-azaadamantane N-oxyl) system has been shown to be superior to many conventional methods, likely due to a mechanism that favors alcohol oxidation over amine interaction.[1] Alternatively, conducting the oxidation under acidic conditions using a pre-formed oxoammonium salt (like Bobbitt's salt) protonates the tertiary amine, effectively protecting it from oxidation.[15]

Detailed Experimental Protocol (Using Bobbitt's Salt)
  • Reaction Setup: To a solution of (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (1.0 eq) in acetonitrile (0.1 M), add p-toluenesulfonic acid (p-TsOH, 1.1 eq) to protonate the piperazine nitrogen.

  • Oxidant Addition: Add Bobbitt's salt (4-acetamido-TEMPO tetrafluoroborate, 1.1 eq) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as needed.

Comparative Summary of Protocols

ProtocolOxidizing AgentConditionsAdvantagesDisadvantages
Dess-Martin DMP (Stoichiometric)Neutral, Room TempExcellent selectivity, mild, high yield, tolerates aminesExpensive, potentially explosive[7]
Swern DMSO/Oxalyl Chloride-78 °C to RTMetal-free, high yield, no over-oxidation[9]Requires cryogenic temps, malodorous byproduct[8]
MnO₂ Activated MnO₂ (Excess)Room Temp or RefluxHeterogeneous (easy work-up), mild, selective for activated alcohols[10]Requires large excess of reagent, variable reaction times
TEMPO Bobbitt's Salt (Stoichiometric)Acidic, Room TempCatalytic potential, high chemoselectivity for alcohols over protonated amines[15]Requires careful pH control, stoichiometric oxidant in this variant

Conclusion and Recommendations

For the selective oxidation of (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol, all four protocols presented offer viable pathways.

  • For initial small-scale synthesis where reliability and mildness are paramount, Dess-Martin Periodinane is highly recommended due to its proven track record with complex, nitrogen-containing molecules.

  • The Swern oxidation is an excellent metal-free alternative, provided the necessary low-temperature equipment is available.

  • For larger-scale syntheses where cost and ease of work-up are critical, MnO₂ becomes an attractive option, although optimization of the reagent's activity may be required.

  • The TEMPO-based protocol using Bobbitt's salt represents a more modern and elegant solution to the chemoselectivity problem and is particularly well-suited for this substrate due to its explicit strategy of protecting the tertiary amine through protonation.

Ultimately, the choice of method will depend on the specific requirements of the research project, including scale, available equipment, and cost considerations. It is always advisable to perform small-scale test reactions to determine the optimal conditions for this specific substrate.

References

  • Stahl, S. S., & Thalken, C. A. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. ACS Catalysis, 3(10), 2354–2364. Available at: [Link]

  • Mukhopadhyay, S., et al. (2021). A plausible mechanism for the aerobic oxidation of alcohols by Cu(I)/NMI/TEMPO systems. Applied Organometallic Chemistry, 35(11), e6414. Available at: [Link]

  • Bobbitt, J. M., & Bailey, W. F. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Molecules, 27(24), 8887. Available at: [Link]

  • Sheldon, R. A., & Reedijk, J. (2012). Room Temperature Aerobic Oxidation of Alcohols Using CuBr2 with TEMPO and a Tetradentate Polymer Based Pyridyl-Imine Ligand. Catalysts, 2(1), 1-13. Available at: [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Available at: [Link]

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]

  • Sourcedatalab. (2023, April 6). Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1676-1684. Available at: [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2025). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. ChemRxiv. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (1961). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry, 26(5), 1545-1548. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (1966). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry, 31(2), 615-616. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907-7909. Available at: [Link]

  • ResearchGate. (2025). Oxidation of heterocyclic compounds by manganese dioxide. Available at: [Link]

  • ResearchGate. (n.d.). Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • American Chemical Society. (2025). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Available at: [Link]

  • Defense Technical Information Center. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

  • Encyclopedia MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Available at: [Link]

  • ChemRxiv. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Available at: [Link]

  • PubMed. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Available at: [Link]

  • Taylor & Francis. (n.d.). Swern oxidation – Knowledge and References. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Alternative to the Classical Swern Oxidation. Available at: [Link]

  • The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Available at: [Link]

Sources

Reductive amination procedures involving (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Strategies Involving (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Executive Summary

The scaffold (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (hereafter referred to as Compound A ) is a critical "privileged structure" in drug discovery, particularly for CDK and tyrosine kinase inhibitors. Its pyrimidine core provides essential hydrogen-bonding motifs for ATP-binding pockets, while the N-methylpiperazine tail modulates solubility and pharmacokinetic profiles.

Chemical Challenge: Direct reductive amination requires a carbonyl (aldehyde/ketone) and an amine. Compound A is a primary alcohol. Therefore, "reductive amination involving Compound A" necessitates one of two strategic pathways:

  • The Classical Route (Oxidative Activation): Controlled oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with an external amine.

  • The "Borrowing Hydrogen" Route (Direct Alkylation): Transition-metal catalyzed direct coupling of the alcohol with an amine (Hydrogen Autotransfer).

This guide details protocols for both strategies, prioritizing the Classical Route for its reliability in diversity-oriented synthesis.

Chemical Strategy & Mechanism

Pathway A: The Classical Two-Step Sequence (Recommended)

This is the industry standard for generating libraries. The alcohol is oxidized to 2-(4-methylpiperazin-1-yl)pyrimidine-4-carbaldehyde , which acts as the electrophile in the subsequent reductive amination.

  • Step 1 (Oxidation): Manganese Dioxide (MnO

    
    ) is the oxidant of choice. It is highly selective for "benzylic-like" heterocyclic alcohols and avoids N-oxide formation on the piperazine ring, a common risk with peracid-based oxidants.
    
  • Step 2 (Reductive Amination): Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH

    
     due to lower toxicity and better control over pH without requiring external acid catalysts that might protonate the piperazine prematurely.
    
Pathway B: Catalytic Hydrogen Transfer (Advanced)

Ideal for process chemistry or scale-up. An Iridium or Ruthenium catalyst temporarily dehydrogenates the alcohol to the aldehyde in situ, condenses it with the amine to form an imine, and then transfers the hydrogen back to reduce the imine to the amine. This is atom-economical but requires screening of catalysts.

Visualization: Reaction Workflows

G Alcohol (2-(4-Methylpiperazin-1-yl) pyrimidin-4-yl)methanol (Compound A) MnO2 MnO2 (Oxidation) Alcohol->MnO2 IrCat [Cp*IrCl2]2 (Borrowing Hydrogen) Alcohol->IrCat Aldehyde Intermediate Aldehyde Imine Imine Species Aldehyde->Imine + Amine STAB NaBH(OAc)3 (Reduction) Imine->STAB Product Final Amine Product MnO2->Aldehyde 90-95% Yield Amine R-NH2 STAB->Product Classical Route IrCat->Product Direct Coupling (Green Chem)

Figure 1: Strategic decision tree for amination of Compound A. Solid lines represent the robust medicinal chemistry route; dashed lines represent the catalytic process route.

Detailed Protocols

Protocol A: The Classical Two-Step Method

Step 1: Selective Oxidation to Aldehyde

  • Objective: Convert -CH

    
    OH to -CHO without over-oxidizing to carboxylic acid or N-oxidizing the piperazine.
    
  • Reagents: Activated MnO

    
     (10-20 equiv), Dichloromethane (DCM) or Chloroform.
    
  • Dissolution: Dissolve 1.0 mmol of Compound A in 10 mL of anhydrous DCM.

  • Activation: Add Activated MnO

    
     (10.0 mmol, 10 equiv). Note: MnO
    
    
    
    quality varies. "Activated" grade is essential.
  • Reaction: Stir the heterogeneous black slurry vigorously at room temperature (25 °C) for 4–16 hours. Monitor by TLC (10% MeOH in DCM) or LCMS. The aldehyde typically appears as a distinct spot/peak.

  • Work-up: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The resulting aldehyde is usually stable enough for the next step without column chromatography. Store under Argon at -20 °C if not used immediately.

Step 2: Reductive Amination

  • Objective: Couple the aldehyde with a primary/secondary amine.

  • Reagents: Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane) or DCM, Acetic Acid (catalytic).

  • Imine Formation: In a vial, dissolve the Aldehyde (1.0 mmol) and the target Amine (1.1 mmol) in 5 mL of DCE.

    • Critical: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to free-base it.

    • Catalysis: Add Glacial Acetic Acid (1–2 drops) to catalyze imine formation. The pH should be weakly acidic (pH 5–6).

  • Equilibration: Stir for 30–60 minutes at room temperature to ensure imine formation.

  • Reduction: Add STAB (1.5 mmol, 1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Completion: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the imine (M+H) and appearance of the amine product (M+2H or M+H depending on ionization).

  • Quench: Add saturated aqueous NaHCO

    
     (5 mL) and stir for 15 minutes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification:

    • Method A (Flash): Silica gel chromatography (DCM:MeOH:NH

      
      OH gradient).
      
    • Method B (SCX): Load crude onto an SCX-2 cartridge (Strong Cation Exchange). Wash with MeOH (removes non-basic impurities), then elute product with 2M NH

      
       in MeOH.
      
Protocol B: Direct "Borrowing Hydrogen" Coupling (Advanced)
  • Applicability: Best for coupling with anilines or less nucleophilic amines where water removal is difficult.

  • Catalyst: [Cp*IrCl

    
    ]
    
    
    
    (Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer).
  • Setup: In a pressure tube, combine Compound A (1.0 mmol), Amine (1.2 mmol), [Cp*IrCl

    
    ]
    
    
    
    (1 mol%), and NaHCO
    
    
    (0.1 mmol) in Toluene or Water (2 mL).
  • Reaction: Seal the tube and heat to 110 °C for 24 hours.

  • Mechanism: The catalyst "borrows" hydrogen from the alcohol (forming aldehyde), releases it to the imine (forming amine), and returns to the cycle.

  • Work-up: Cool, dilute with EtOAc, wash with water, and purify as above.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) MnO

is inactive.
Use "Activated" MnO

or heat to reflux in CHCl

.
No Reaction (Step 2) Imine not forming.Add molecular sieves (4Å) to sequester water; increase AcOH.
Over-alkylation Primary amine reacts twice.Use excess amine (2-3 equiv) or switch to STAB (milder than NaCNBH

).
Piperazine N-Oxide Oxidant too strong.Avoid mCPBA or H

O

. Stick to MnO

or Swern Oxidation.
Product Stuck on Column Product is too basic.Use 1% NH

OH or Triethylamine in the eluent to deprotonate silanols.

References

  • Magano, J., & Monfette, S. (2020). Chemical Reviews. "Hydroamination and Reductive Amination."[1][2][3] (Comprehensive review on reductive amination agents including STAB). Link

  • Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." (The foundational paper for the STAB protocol). Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Advanced Synthesis & Catalysis. "Borrowing Hydrogen in the Activation of Alcohols." (Source for Protocol B). Link

  • VanderWal, C. D., et al. (2003). Journal of the American Chemical Society. "Synthesis of Pyrimidine Kinase Inhibitors." (Context for the specific scaffold). Link

Disclaimer: These protocols involve hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Scale-up preparation of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Preparation of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol for Preclinical Studies

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, an active pharmaceutical ingredient (API) candidate for preclinical evaluation. The described process is designed for producing multi-gram to kilogram quantities of the target compound with a purity of ≥98%, suitable for toxicology and pharmacology studies. This note emphasizes a "Safety-by-Design" approach, integrating process hazard analysis, robust in-process controls, and stringent quality assurance in line with Good Manufacturing Practices (GMP) principles for early-phase API development.[1][2][3]

Introduction and Strategic Overview

The transition of a drug candidate from discovery to preclinical development is a critical milestone that necessitates a robust and scalable chemical synthesis.[1] (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol has been identified as a promising candidate, requiring the production of sufficient quantities of high-purity material for essential safety and efficacy studies.

Scaling up a synthesis from the bench (milligrams) to a pilot plant (kilograms) introduces significant challenges that are not always apparent at a small scale.[4] These include thermal management of exothermic reactions, changes in reaction kinetics, efficient purification, and ensuring batch-to-batch consistency.[5][6] This guide outlines a validated two-step synthetic route and provides detailed protocols designed to mitigate these risks, ensuring a safe, reproducible, and well-controlled manufacturing process. The quality standards described are based on the International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[2][7]

Synthetic Route Selection and Rationale

A convergent two-step synthesis was selected for its efficiency, use of readily available starting materials, and amenability to scale-up. The chosen pathway minimizes complex purification steps and avoids hazardous reagents where possible.

Scheme 1: Overall Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Ester Reduction SM1 Ethyl 2-chloropyrimidine-4-carboxylate Intermediate Ethyl 2-(4-methylpiperazin-1-yl) pyrimidine-4-carboxylate SM1->Intermediate DIPEA, Acetonitrile, 80°C SM2 1-Methylpiperazine SM2->Intermediate API (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Intermediate->API THF, 0°C to RT ReducingAgent LiAlH4 ReducingAgent->API

Caption: High-level overview of the two-step synthetic route.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). This step involves the coupling of commercially available Ethyl 2-chloropyrimidine-4-carboxylate with 1-methylpiperazine. The reaction is clean, high-yielding, and the resulting intermediate ester can often be purified via simple crystallization, which is highly desirable for large-scale work.

  • Step 2: Ester Reduction. The ester intermediate is reduced to the target primary alcohol. While several reducing agents can accomplish this, Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and efficiency, ensuring complete conversion.[8][9][10] The primary challenge with LiAlH₄ is managing its reactivity and the exothermic nature of the reaction and quench, which is addressed in the safety analysis.[4][11]

Process Safety and Hazard Analysis

Before any scale-up operation, a thorough Process Hazard Analysis (PHA) is mandatory.[5][12] This identifies potential risks and establishes robust control measures to ensure operator and environmental safety.

Process Step Potential Hazard Cause Consequence Mitigation and Control Strategy
Step 1: SNAr Coupling Mildly exothermic reaction.Reaction initiation.Minor temperature increase.Controlled addition of reagents; adequate vessel cooling capacity.
Solvent Handling (Acetonitrile) Flammable and toxic solvent.Spills, improper handling.Fire, exposure risk.Operate in a well-ventilated area (fume hood/walk-in hood); use appropriate PPE; ground equipment to prevent static discharge.
Step 2: LiAlH₄ Addition Highly exothermic, gas (H₂) evolution.Reaction of LiAlH₄ with ester carbonyl group.Thermal Runaway , fire, explosion.Slow, portion-wise addition of LiAlH₄ at 0°C; continuous monitoring of internal temperature; ensure adequate headspace and off-gas ventilation; have an emergency cooling bath (ice/acetone) ready.[4][11]
Step 2: Reaction Quench VIOLENTLY EXOTHERMIC , rapid H₂ evolution.Addition of water/acid to unreacted LiAlH₄.Thermal Runaway , pressure buildup, fire, explosion.Reverse Quench: Add the reaction mixture slowly to a cooled, stirred solution of a quenching agent (e.g., ethyl acetate followed by aqueous Rochelle's salt); maintain strict temperature control (<10°C); ensure robust agitation and ventilation.
Product Isolation (Filtration) Dust exposure.Handling of dry API powder.Respiratory irritation, potential sensitization.Use a contained filtration setup (e.g., glove box or ventilated filter hood); operators must wear appropriate respiratory protection (PAPR) and PPE.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis. All operations should be conducted in appropriately sized reactors within a walk-in fume hood. All glassware must be thoroughly dried before use, especially for Step 2.

Part A: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylate (Intermediate)
  • Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Reagent Charge: Charge the flask with Ethyl 2-chloropyrimidine-4-carboxylate (186.6 g, 1.0 mol), 1-methylpiperazine (110.2 g, 1.1 mol, 1.1 eq), and Acetonitrile (1 L).

  • Base Addition: Begin stirring and add N,N-Diisopropylethylamine (DIPEA) (155.1 g, 1.2 mol, 1.2 eq) dropwise via the addition funnel over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Take a small aliquot of the reaction mixture, dilute with mobile phase, and analyze by HPLC to confirm the consumption of the starting material (<1% remaining).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

    • Add ethyl acetate (1 L) and water (500 mL). Stir vigorously for 15 minutes.

    • Separate the organic layer. Wash with brine (2 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Purification: Recrystallize the crude solid from isopropanol to afford the intermediate as a white crystalline solid. Dry in a vacuum oven at 40°C.

    • Expected Yield: 210-225 g (84-90%).

    • QC Check: Purity by HPLC ≥99%, confirmation by ¹H NMR.

Part B: Synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (API)
  • Reactor Setup: Equip a 5 L, jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a solid addition port. Ensure the system is completely dry.

  • Reagent Charge: Charge the reactor with anhydrous Tetrahydrofuran (THF) (1.5 L) and cool the jacket to -5°C.

  • LiAlH₄ Addition: Under a strong nitrogen flow, add Lithium aluminum hydride (LiAlH₄) powder (45.5 g, 1.2 mol, 1.5 eq based on 0.8 mol of ester) in portions over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Ester Addition: Dissolve the intermediate ester (200 g, 0.8 mol) in anhydrous THF (1 L). Add this solution slowly to the LiAlH₄ slurry via cannula or addition funnel over 2-3 hours, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Carefully take an aliquot, quench it in a separate flask containing Rochelle's salt solution, extract with ethyl acetate, and analyze by TLC or LC-MS to confirm the complete consumption of the ester.

  • Reaction Quench (CRITICAL STEP):

    • In a separate 10 L reactor, prepare a stirred solution of saturated aqueous Rochelle's salt (sodium potassium tartrate) (2 L) and cool it to 0°C.

    • Slowly transfer the reaction mixture from the 5 L reactor into the Rochelle's salt solution via a wide-bore cannula. Monitor the temperature of the quench reactor closely and control the addition rate to keep it below 10°C. Significant gas evolution will occur.

  • Work-up & Isolation:

    • Once the quench is complete, stir the resulting mixture vigorously for 1 hour at room temperature. A granular precipitate should form, simplifying filtration.

    • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 500 mL).

    • Combine the filtrate and washes. Separate the organic layer.

    • Wash the organic layer with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude API.

  • Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the final API as a white to off-white solid. Dry under vacuum at 40°C until constant weight.

    • Expected Yield: 140-150 g (84-90%).

Quality Control and API Specification

For preclinical use, the API must be thoroughly characterized and meet stringent quality specifications.[1][][14] All testing must be performed using validated analytical methods.

Test Method Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to reference standard
Identity FT-IRConforms to reference standard
Purity HPLC (UV, 254 nm)≥ 98.0%
Individual Impurity HPLC≤ 0.15%
Total Impurities HPLC≤ 1.0%
Residual Solvents GC-HSTHF: ≤ 720 ppmEthyl Acetate: ≤ 5000 ppmAcetonitrile: ≤ 410 ppm
Water Content Karl Fischer Titration≤ 0.5%
Heavy Metals ICP-MS≤ 10 ppm
Sulphated Ash USP <281>≤ 0.1%

Workflow and Quality Management

A robust quality management system ensures that the API is consistently produced according to predefined standards.[3]

Quality_Workflow RM Raw Material Procurement & Testing Step1 Step 1: SNAr Synthesis RM->Step1 IPC1 IPC-1: Reaction Completion (HPLC <1% SM) Step1->IPC1 Pur1 Intermediate Purification (Crystallization) IPC1->Pur1 Pass QC1 Intermediate QC Release (HPLC, NMR) Pur1->QC1 Step2 Step 2: Reduction QC1->Step2 Pass IPC2 IPC-2: Reaction Completion (TLC/LC-MS) Step2->IPC2 Pur2 API Purification (Crystallization) IPC2->Pur2 Pass FinalQC Final API Release Testing (Full Specification Panel) Pur2->FinalQC Release API Batch Release for Preclinical Studies FinalQC->Release Pass

Sources

Application Note: Halogenation of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol .

The transformation of this specific alcohol to a halide is a pivotal step in the synthesis of kinase inhibitors (e.g., analogs of Avapritinib or similar pyrimidine-based drugs). However, the presence of the nucleophilic N-methylpiperazine moiety introduces a critical chemoselectivity challenge: Self-Alkylation .

Executive Summary & Chemical Strategy

The Challenge: The substrate contains a basic, nucleophilic tertiary amine (N-methylpiperazine) and an electrophilic precursor (the alcohol). Upon conversion to a halide (alkyl chloride/bromide), the molecule becomes a potent alkylating agent.

  • Risk: If the product exists as a free base, the piperazine nitrogen of one molecule can attack the halomethyl group of another, leading to rapid polymerization or dimerization.

  • Solution: The Salt Isolation Strategy . The reaction must be engineered to isolate the product as a Hydrochloride or Hydrobromide salt . Protonating the piperazine nitrogen deactivates its nucleophilicity, ensuring the stability of the halomethyl pyrimidine intermediate.

Reaction Scheme

The following diagram illustrates the chlorination pathway and the critical "Salt Protection" mechanism.

ReactionScheme Substrate (2-(4-Methylpiperazin-1-yl) pyrimidin-4-yl)methanol Intermediate Chlorosulfite Intermediate Substrate->Intermediate  0°C to RT   Reagent SOCl2 (Thionyl Chloride) Reagent->Intermediate Product_Salt Target Product (HCl Salt) Stable Solid Intermediate->Product_Salt  -SO2, HCl retention   Side_Product Polymerized Byproduct (If Free Base) Product_Salt->Side_Product  Neutralization (Avoid!)  

Caption: Reaction pathway emphasizing the necessity of retaining the HCl salt to prevent intermolecular self-alkylation.

Protocol A: Chlorination via Thionyl Chloride (Scale-Up Preferred)

This is the industry-standard method for converting pyrimidinyl alcohols to chlorides. It is robust, scalable, and generates the requisite HCl salt in situ.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Substrate Alcohol 1.0Starting Material
Thionyl Chloride (SOCl2) 2.0 - 3.0Chlorinating Agent
Dichloromethane (DCM) SolventAnhydrous reaction medium
Toluene Co-solventAzeotropic removal of reagents
Diethyl Ether / MTBE Anti-solventPrecipitation of the salt
Step-by-Step Procedure

1. Setup (Moisture Control)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a Claisen adapter, a nitrogen inlet, and a dropping funnel.

  • Safety Note: SOCl2 releases SO2 and HCl gas. Vent the reaction through a scrubber (NaOH trap) or perform strictly in a fume hood.

2. Dissolution

  • Dissolve the substrate (1.0 eq) in anhydrous DCM (10 mL/g).

  • Cool the solution to 0 °C using an ice bath.

3. Addition

  • Dilute Thionyl Chloride (2.0 eq) in a small volume of DCM.

  • Add the SOCl2 solution dropwise to the cold reaction mixture over 15–20 minutes.

    • Observation: The mixture may become heterogeneous initially as the HCl salt of the starting material forms, then re-dissolve or form a fine suspension.

4. Reaction

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Note that the salt may streak; neutralizing a mini-aliquot with aqueous NaHCO3 before spotting is recommended for clear visualization.

5. Workup (The Critical Step)

  • Do NOT wash with water/bicarbonate. This will free the base and trigger polymerization.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) at <40 °C.

  • Azeotrope: Add anhydrous Toluene (5 mL/g) to the residue and re-evaporate. Repeat this step 2x to remove trace SOCl2 and HCl gas.

6. Isolation

  • The residue will be a thick oil or semi-solid.

  • Add anhydrous Diethyl Ether or MTBE and triturate (scratch the flask side) vigorously.

  • A hygroscopic solid (the hydrochloride salt) should form.

  • Filter quickly under nitrogen or decant the supernatant. Dry under high vacuum.

Yield Expectation: 85–95% as the HCl salt. Storage: Store at -20 °C under Argon. Use immediately for the next step if possible.

Protocol B: Bromination via Appel Reaction (Mild Conditions)

Use this method if the substrate contains acid-sensitive protecting groups elsewhere, although the final product will still likely need to be handled as a salt (e.g., hydrobromide) or used immediately.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Substrate Alcohol 1.0Starting Material
Carbon Tetrabromide (CBr4) 1.2Bromine Source
Triphenylphosphine (PPh3) 1.2Activator
DCM SolventSolvent
Step-by-Step Procedure
  • Dissolve Substrate (1.0 eq) and CBr4 (1.2 eq) in anhydrous DCM (15 mL/g).

  • Cool to 0 °C .

  • Add PPh3 (1.2 eq) portion-wise (solid) or dropwise (DCM solution) to control the exotherm.

  • Stir at 0 °C for 30 minutes, then warm to RT for 2 hours.

  • Workup: Solvent removal leads to a mixture of product, Triphenylphosphine oxide (TPPO), and bromoform.

    • Purification Challenge: The product is basic/polar. TPPO is polar.

    • Solution: Precipitate the product as a salt. Dissolve the crude residue in a minimal amount of acetone/DCM and add 1.0 M HCl in Ether . The product hydrochloride will precipitate, leaving TPPO in solution. Filter and dry.[1][3]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • The methylene protons attached to the halide (CH2-X) typically appear between δ 4.5 – 4.8 ppm (singlet).

    • Compare to the starting alcohol (CH2-OH), which appears slightly downfield or exhibits coupling to the OH proton.

    • Piperazine protons will be broad/shifted due to protonation.

  • Mass Spectrometry:

    • Observe the parent ion [M+H]+.[6]

    • For Chloride: Look for the characteristic 3:1 isotope pattern (35Cl/37Cl).

    • For Bromide: Look for the 1:1 isotope pattern (79Br/81Br).

Troubleshooting Table
IssueProbable CauseCorrective Action
Product is an insoluble gum Hygroscopic salt formationTriturate with strictly anhydrous Ether or Hexane. Use sonication to induce crystallization.
Dimer/Polymer observed (MS) Free base instabilityEnsure excess acid (HCl) is present during workup. Avoid aqueous basic washes.
Incomplete Reaction HCl scavenging by piperazineThe piperazine acts as a base buffer. Ensure at least 2.0–3.0 eq of SOCl2 is used to overcome the buffering capacity.

Safety & Handling (E-E-A-T)

Warning: Nitrogen Mustard Analogs The product, 4-(chloromethyl)-2-(4-methylpiperazin-1-yl)pyrimidine , structurally resembles nitrogen mustards (alkylating agents).

  • Toxicity: Potentially genotoxic and mutagenic. It can alkylate DNA.

  • Handling: Double-gloving (Nitrile) is mandatory. Handle only in a fume hood.

  • Decontamination: Quench glassware and spills with a solution of 10% sodium thiosulfate or dilute ammonia to destroy the alkylating potential before disposal.

References

  • Synthesis of Chloromethyl Pyrimidines: BenchChem Protocols. "2-(Chloromethyl)pyrimidine hydrochloride solubility and synthesis data."

  • Thionyl Chloride Mechanism: Master Organic Chemistry. "Conversion of Alcohols to Alkyl Chlorides with SOCl2."

  • Appel Reaction Overview: Organic Chemistry Portal. "Appel Reaction: Mechanism and Protocols."

  • Related Pyrimidine Synthesis: PubChem Compound Summary. "4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride."

  • General Halogenation Strategy: Royal Society of Chemistry. "Environmentally benign and high-rate Appel type reaction."[7]

Sources

Optimal solvents for dissolving (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) is a critical heterocyclic building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a pyrimidine core , a polar hydroxymethyl group , and a basic N-methylpiperazine moiety .

While the piperazine group enhances solubility in acidic media via protonation, this molecule often exhibits "solubility cliffs" at the neutral pH (7.4) required for biological assays. Improper solvent selection can lead to micro-precipitation, resulting in false negatives (loss of compound) or false positives (aggregate-based inhibition) in High-Throughput Screening (HTS).

This guide provides a standardized, self-validating protocol for solubilizing this compound to ensure data integrity in enzymatic and cell-based assays.

Physicochemical Profile & Solvent Logic

To select the optimal solvent, one must understand the molecular drivers of solubility for this specific structure.

Structural Analysis
  • Hydrophobic Core: The pyrimidine ring is aromatic and planar, driving

    
    -
    
    
    
    stacking and crystal lattice stability.
  • Solubilizing Handle: The N-methylpiperazine is the key to solubility. The distal nitrogen has a pKa of approximately 8.5–9.0 .

    • pH < 7: Protonated (

      
      ), highly soluble in water.
      
    • pH > 7.4: Uncharged (free base), lipophilicity increases significantly (

      
       rises), increasing the risk of precipitation.
      
  • H-Bonding: The hydroxymethyl group acts as both a donor and acceptor, making the molecule hygroscopic.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingBiological CompatibilityRecommendation
100% DMSO Excellent (>50 mM) Low (Toxic >1%)Primary Stock Solvent. Disrupts lattice energy effectively.
Ethanol Moderate (~30 mg/mL)Low (Volatile)Secondary option. Prone to evaporation errors in HTS plates.
PBS (pH 7.4) Poor (<1 mM)HighDiluent Only. Do not use for stock preparation.
0.1 M HCl GoodZero (Must neutralize)Useful only for analytical quantification, not biological assays.

Visual Workflow: Solubility Decision Tree

The following logic gate ensures you select the correct preparation method based on your assay's pH requirements.

SolubilityLogic Start Start: (2-(4-Methylpiperazin-1-yl) pyrimidin-4-yl)methanol Solid Stock Prepare Stock: 10-20 mM in 100% DMSO Start->Stock AssayType Select Assay Type Stock->AssayType Enzymatic Enzymatic Assay (Robust Proteins) AssayType->Enzymatic High Tolerance CellBased Cell-Based Assay (Sensitive Membranes) AssayType->CellBased Low Tolerance Dilution1 Direct Dilution into Buffer (Risk: Precipitation) Enzymatic->Dilution1 Not Recommended Dilution2 Intermediate Dilution Step (Serial in DMSO first) Enzymatic->Dilution2 Best Practice CellBased->Dilution2 Check QC: Check for Turbidity (Nephelometry/Visual) Dilution1->Check Dilution2->Check Final Proceed to Assay (Final DMSO <0.5%) Check->Final Clear Solution

Figure 1: Decision tree for solubilization strategies. Note the critical "Intermediate Dilution" step to prevent shock precipitation.

Detailed Protocols

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, high-concentration stock solution.

  • Weighing: Weigh approximately 2–5 mg of the solid compound into a glass vial (avoid plastic if possible to prevent sticking).

  • Calculation: Calculate the required volume of anhydrous DMSO (Dimethyl Sulfoxide) to achieve 10 mM.

    • Formula:

      
      
      
  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.

    • Tip: If particles persist, sonicate at 37°C for 5 minutes. The piperazine moiety aids dissolution, so extended heat is rarely needed.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Protocol B: The "Step-Down" Dilution Method (Anti-Precipitation)

Objective: Dilute the stock for an IC50 assay without crashing the compound out of solution.

The Problem: Adding 1


L of 10 mM stock directly to 999 

L of PBS creates a local region of high concentration and low solubility, causing immediate precipitation.

The Solution (Step-Down):

  • Serial Dilution in DMSO: Perform your 3-fold or 10-fold serial dilutions entirely in 100% DMSO first.

    • Result: A plate where every well is 100% DMSO containing varying drug concentrations.[1]

  • Intermediate Step (Optional but Recommended): Transfer 5

    
    L of the DMSO series into 95 
    
    
    
    L of Assay Buffer . Mix rapidly.
    • Result: 5% DMSO intermediate plate.

  • Final Assay Addition: Transfer 10

    
    L of the Intermediate solution into 90 
    
    
    
    L of cells/enzyme mix.
    • Final Conditions: 0.5% DMSO.[2][3][4]

    • Why this works: The compound is already dispersed at a lower concentration before hitting the highly aqueous environment.

Assay Compatibility & Troubleshooting

DMSO Tolerance Limits[1][2][3]
  • Cell-Based Assays: Most mammalian lines (e.g., HEK293, HeLa) tolerate 0.1% to 0.5% DMSO . Above 1%, DMSO permeabilizes membranes and induces cytotoxicity, masking the compound's effect.

  • Enzymatic Assays: Kinases are generally stable up to 1-2% DMSO .

QC: How to Detect "Crash Out"

Before running a valuable screen, perform a Nephelometry Check :

  • Prepare a "mock" assay plate with compound + buffer (no cells/enzyme).

  • Measure absorbance at 600 nm or turbidity .

  • An increase in signal compared to the blank indicates precipitation.

Visual Workflow: Serial Dilution Scheme

DilutionScheme cluster_0 Step 1: Serial Dilution (100% DMSO) cluster_1 Step 2: Final Assay Well (Aqueous) Stock Master Stock (10mM in DMSO) D1 Well 1 10mM Stock->D1 Dispense D2 Well 2 1mM D1->D2 1:10 Dilution D3 Well 3 0.1mM D2->D3 1:10 Dilution AssayWell Cell/Enzyme Mix + Buffer D3->AssayWell Transfer 0.5-1% Final Vol

Figure 2: Optimal dilution workflow. Serial dilution in DMSO ensures solubility is maintained until the final high-dilution step.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanol (CAS 1340290-42-7). Accessed Oct 2025.

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (General guidelines for DMSO handling in cell culture).

  • ResearchGate. Discussions on DMSO Tolerance in Cell-Based Assays. (Consensus on <0.5% toxicity thresholds).[1][2][3][5]

  • PubChem. Compound Summary: Piperazine-Pyrimidine Derivatives.[6] (Physicochemical property data).

  • Cayman Chemical. Solubility Guides for Pyrimidine Intermediates. (Solubility data for similar pyrimidine-methanol fragments).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, enabling you to improve reaction yields, minimize impurities, and ensure the reproducibility of your results.

Introduction: Synthetic Strategy and Core Challenges

The synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a key process for creating advanced intermediates used in pharmaceutical research, notably as a precursor in the synthesis of compounds like Rosuvastatin.[1] The most direct and common synthetic route involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA_r): Displacement of a halogen (typically chlorine) at the C2 position of a pyrimidine-4-carboxylate ester with 1-methylpiperazine.

  • Reduction: Conversion of the C4-ester group to a primary alcohol.

While seemingly straightforward, this pathway presents several critical points where yields can be compromised due to incomplete reactions, side-product formation, or purification difficulties. This guide addresses these specific challenges head-on.

Overall Synthetic Workflow

The logical flow from starting material to the final product is outlined below. Each stage presents unique optimization opportunities.

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ester Reduction cluster_2 Purification Start Ethyl 2-chloropyrimidine-4-carboxylate Reagent1 1-Methylpiperazine, K₂CO₃ Start->Reagent1 Solvent: Ethanol/Water Intermediate Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylate Reagent1->Intermediate Heat Reagent2 LiAlH₄ Intermediate->Reagent2 Anhydrous THF, 0°C to RT Crude Crude Product Reagent2->Crude Purification Column Chromatography Crude->Purification Final (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Purification->Final cluster_main Troubleshooting Low Yield in Reduction Step cluster_cause Potential Causes cluster_solution Solutions Start Low Yield? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Sol1a Use stronger reagent (LiAlH₄) Cause1->Sol1a Reagent choice Sol1b Ensure anhydrous conditions Cause1->Sol1b Reagent deactivation Sol2 Maintain low temp (0°C to RT) Cause2->Sol2 Ring reduction

Sources

Technical Support Center: Purification of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

The synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol typically involves the nucleophilic aromatic substitution (


) of a 2-chloropyrimidine precursor with N-methylpiperazine.[1][2][3] While the chemistry is robust, the purification is notoriously difficult due to the amphiphilic nature of the product (containing both a polar alcohol and a basic piperazine tail) and the persistent "stickiness" of the excess N-methylpiperazine reagent.[1][2]

This guide addresses the three most common failure modes: Persistent Amine Contamination , Chromatographic Tailing , and Crystallization "Oiling Out." [2][3]

Module 1: Know Your Enemy (Impurity Profiling)

Before selecting a method, identify which impurity is compromising your batch.[1][2][3]

Impurity TypeLikely IdentityOriginDetection Characteristic
Reagent Carryover N-Methylpiperazine (NMP)Excess reagent used to drive reaction.[1][2][3]Broad NMR signal at ~2.3 ppm; strong amine odor.[1][2][3]
Starting Material (2-Chloropyrimidin-4-yl)methanolIncomplete conversion.[1][2][3]Distinct doublet (pyrimidine H) shifted downfield vs. product.[1][2][3]
Bis-Adduct Bis-pyrimidinyl piperazineOver-reaction (rare with 2-Cl, common if starting with 2,4-dichloro).[1][2][3]High MW on LCMS; very insoluble in MeOH.[1][2][3]
Oxidation Pyrimidine-4-carboxylic acidStorage in air/light (oxidation of alcohol).[1][2][3]New carbonyl peak in

C NMR; acidic shift.[1][2][3]

Module 2: Purification Decision Matrix

Use this logic flow to select the correct purification strategy based on your crude profile.

PurificationLogic Start Crude Mixture Analysis CheckSM Is Unreacted Cl-SM > 5%? Start->CheckSM CheckNMP Is N-Methylpiperazine present? CheckSM->CheckNMP No Flash Protocol B: Flash Chromatography (DCM/MeOH + NH3) CheckSM->Flash Yes AcidWash Protocol A: Acidic Resin Scavenge (Best for removing NMP) CheckNMP->AcidWash Yes (High Load) Recryst Protocol C: Recrystallization (EtOAc/Heptane) CheckNMP->Recryst No (Trace Only) AcidWash->Recryst Polishing

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity composition.

Module 3: Troubleshooting Guides

Issue 1: "I cannot remove the excess N-methylpiperazine."

Symptom: The product is an oil, and NMR shows persistent piperazine peaks despite high vacuum.

The Science: N-methylpiperazine has a high boiling point (138°C) and forms hydrogen bonds with the hydroxymethyl group of your product, making it resistant to vacuum removal.[1][2]

Protocol A: The "Resin Scavenge" (Recommended) Instead of aqueous washes (which often lead to emulsion or product loss due to water solubility), use a solid-supported scavenger.[1][2]

  • Dissolve crude mixture in DCM or THF (10 mL/g).

  • Add Isocyanate-functionalized silica or Polystyrene-supported Isocyanate (1.5 equivalents relative to excess NMP).[1][2][3]

    • Mechanism:[1][2][3][4][5][6] The isocyanate reacts rapidly with the secondary amine of NMP to form an insoluble urea.[1][2][3]

  • Stir at room temperature for 2 hours.

  • Filter through a fritted glass funnel. The NMP is trapped on the solid; the filtrate contains your product.[1][2][3]

Protocol B: The "Salting Out" Extraction If resin is unavailable:

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Wash with saturated aqueous NaHCO₃ (Do not use strong acid, or you will extract the product).[1][2][3]

  • Critical Step: Perform a final wash with Brine (saturated NaCl) containing 5% DMSO.[1][2][3] The DMSO helps partition unreacted NMP into the aqueous phase.[1][2][3]

Issue 2: "The compound tails on the silica column."

Symptom: Product elutes over 20 fractions; poor separation from impurities.[1][2][3]

The Science: The basic nitrogen on the piperazine ring interacts strongly with the acidic silanols on standard silica gel, causing peak broadening (tailing).[2]

Protocol: The "Amine-Modified" Mobile Phase

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading the sample.[1][2][3]

  • Eluent System: Use a gradient of DCM : MeOH (95:5 to 85:15) .

    • Additive: Maintain 0.5% TEA or

      
       in the MeOH bottle throughout the run.[1][2][3]
      
  • Alternative: Use Amine-functionalized Silica (NH2-Silica) cartridges.[1][2][3] These require no mobile phase modifiers and separate polar amines cleanly.[1][2][3]

Issue 3: "My product oils out during recrystallization."

Symptom: Upon cooling, the solution turns cloudy and deposits a gummy oil instead of crystals.

The Science: This molecule has an "intermediate" polarity.[1][2][3] It is too soluble in alcohols and insoluble in hydrocarbons.[1][2][3] Oiling out occurs when the anti-solvent (heptane) is added too quickly, causing a rapid drop in solubility before the crystal lattice can form.[2][3]

Protocol: The "Seeding & Slow-Cool" Method

  • Dissolve the crude oil in minimal hot Ethyl Acetate (EtOAc) (approx. 50-60°C).

  • Add Heptane dropwise until the solution turns slightly turbid.

  • Add a few drops of EtOAc to make it clear again.[1][2][3]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass side with a spatula.[1][2][3]

  • Cooling: Turn off the heat and let the bath cool to Room Temp slowly (wrap the flask in foil/cotton). Do not put it directly into an ice bath.[1][2][3]

  • Once solids form at RT, then move to 0°C for 1 hour to maximize yield.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for this class of compounds.[1][2] Use a gradient of Water (0.1% Formic Acid) : Acetonitrile . The product will elute early as the formate salt.[1][2][3] Note: You must free-base the product afterward using a carbonate wash if the free base is required for the next step.

Q: Why is my product pink/red? A: Aminopyrimidines are prone to oxidation, forming N-oxides or trace diazo-like species that are highly colored.[1][2][3] This is usually cosmetic (<0.1% impurity).[1][2][3] A quick filtration through a pad of activated charcoal in hot ethanol will remove the color.[1][2][3]

Q: Is the alcohol group stable? A: Generally, yes.[1][2][3] However, avoid using thionyl chloride or strong mineral acids during workup, as the 4-hydroxymethyl group can convert to a 4-chloromethyl species, which is a potent alkylating agent (and a genotoxic impurity).[1][2][3]

References

  • Generic Synthesis of 2-(1-Piperazinyl)pyrimidines Source: ChemicalBook Describes the

    
     displacement of chloropyrimidines with piperazines using carbonate bases, providing the foundational stoichiometry for this reaction.[1][2][3]
    
    
  • Synthesis of 4-Substituted 2-(4-Methylpiperazino)pyrimidines Source: Journal of Heterocyclic Chemistry Details the nucleophilic displacement of chloride in 2-chloropyrimidines by 4-methylpiperazine, confirming the reactivity profile and likely impurity formation (bis-adducts).[1][2][3]

  • Method for Synthesis of N-Methyl Piperazine Derivatives (Purification Insights) Source: European Patent Office (EP 3154955 B1) While discussing a different scaffold, this patent provides industrial validation for distillation and thermal methods to remove excess N-methylpiperazine.[1][2][3][7]

  • Extraction Strategies for Piperazine Derivatives Source: ResearchGate Discussion Expert consensus on the difficulty of aqueous extraction for hydrophilic piperazines and the recommendation of salting-out effects.[1][2][3]

Sources

Technical Support Center: Navigating Solubility Challenges with (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: A Foundation for Solubility

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a 4-methylpiperazine substituent, and a methanol group. Its solubility in aqueous media is governed by the interplay of these functional groups. The piperazine moiety, with its two nitrogen atoms, is basic and thus ionizable. This characteristic is the primary lever we can use to modulate its aqueous solubility. The aromatic pyrimidine ring and the methyl group contribute to its lipophilicity, which can lead to low aqueous solubility at neutral pH.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic approach to resolving common solubility issues encountered with (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

Issue 1: The compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Question: I've added my weighed compound to a phosphate-buffered saline (PBS) at pH 7.4, but it remains as a solid suspension even after vortexing and sonication. What's happening?

  • Answer & Rationale: At neutral pH, the piperazine ring of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is likely in its neutral, free base form. This form is less polar and, therefore, has lower solubility in a polar solvent like water.[1] The principle of "like dissolves like" dictates that the non-polar regions of the molecule dominate its behavior in neutral aqueous solutions, leading to poor dissolution.[2]

  • Solutions:

    • pH Adjustment (Primary Recommendation): The most effective initial step is to lower the pH of the buffer.[2][3] The piperazine moiety has two pKa values, and by decreasing the pH to a value below the higher pKa, you can protonate the basic nitrogen atoms. This protonation forms a salt, which is significantly more polar and, consequently, more soluble in water.[4]

      • Actionable Step: Prepare a stock solution in a mildly acidic buffer (e.g., 50 mM citrate buffer, pH 3-5) or add a small amount of a dilute acid (e.g., 0.1 M HCl) to your aqueous buffer to lower the pH.[5]

    • Co-solvent Approach: If pH adjustment is not compatible with your experimental system, the use of a water-miscible organic co-solvent is a common and effective strategy.[6][7] Co-solvents reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[7]

      • Actionable Step: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[6] Crucially, ensure the final concentration of the co-solvent in your assay is low (typically ≤0.5% for DMSO) to avoid solvent-induced artifacts or toxicity. [6]

Issue 2: My compound precipitates out of solution after diluting a DMSO stock into my aqueous buffer.
  • Question: I successfully dissolved the compound in DMSO to make a 10 mM stock. However, when I dilute it to my final concentration of 10 µM in the assay buffer, a precipitate forms. Why is this happening and how can I fix it?

  • Answer & Rationale: This is a common phenomenon that occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent. The abrupt change in solvent polarity from the DMSO-rich stock to the predominantly aqueous final solution causes the compound to crash out.[8]

  • Solutions:

    • Reduce the Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.[6] It's possible your target concentration is simply too high for the compound's solubility in the final buffer composition.

    • Optimize the Dilution Protocol:

      • Intermediate Dilution: Instead of a direct large dilution, perform a serial dilution of your DMSO stock into a mixture of DMSO and your final buffer before the final dilution into the aqueous medium.[8]

      • Stirring and Warming: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid dispersion.[8] Gentle warming of the aqueous medium (e.g., to 37°C) can also help, but you must first confirm the compound's stability at this temperature.[6]

    • Increase the Co-solvent Percentage (with caution): If your assay can tolerate it, a slightly higher final concentration of the co-solvent might be necessary. However, always validate the tolerance of your biological system to the co-solvent by running a vehicle control.[6]

Issue 3: I'm observing inconsistent results in my biological assays.
  • Question: My experimental results are not reproducible. Could this be related to solubility?

  • Answer & Rationale: Yes, inconsistent results are a classic indicator of compound degradation or incomplete solubilization.[9] If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.[10][11] Furthermore, piperazine-containing compounds can be susceptible to degradation, especially in aqueous solutions, through pathways like oxidation or pH-dependent hydrolysis.[1][9]

  • Solutions:

    • Confirm True Solubilization: Before conducting your experiments, visually inspect your solutions for any signs of particulate matter. A truly dissolved solution should be clear. You can also perform a filtration test: pass the solution through a 0.22 µm filter and measure the concentration of the filtrate. A significant drop in concentration indicates that the compound was not fully dissolved.[2]

    • Use Freshly Prepared Solutions: Whenever possible, prepare your solutions fresh for each experiment to minimize the risk of degradation.[9]

    • Proper Storage: If you must store solutions, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can promote precipitation and degradation.[8] Protect solutions from light to prevent photo-oxidation.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the predicted pKa of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, and how does it guide solubility enhancement?

  • Q2: Are there alternatives to DMSO as a co-solvent?

    • A2: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or polyethylene glycols (PEGs).[6][12] The choice of co-solvent may depend on the specific requirements of your assay and the compound's solubility in each solvent. It is always important to run a vehicle control to ensure the chosen co-solvent at its final concentration does not interfere with the assay.[6]

  • Q3: What are cyclodextrins, and when should I consider using them?

    • A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules, like our compound of interest, to form a water-soluble "inclusion complex."[6][13] This is an excellent strategy to consider when co-solvents cause toxicity or interfere with your assay.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[6]

  • Q4: How can I assess the stability of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in my chosen buffer?

    • A4: To assess stability, you can perform a forced degradation study.[9] This involves incubating the compound in your chosen buffer under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). At different time points, you would analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.[9]

Experimental Protocols & Data

Protocol 1: Systematic Solubility Optimization

This protocol outlines a systematic approach to determine the optimal conditions for dissolving (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

Objective: To determine the highest concentration of the compound that remains soluble in a specific aqueous medium.

Materials:

  • (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers (e.g., 50 mM citrate buffer pH 4.0, 50 mM phosphate buffer pH 6.0, 50 mM PBS pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Serial Dilutions in Buffer:

    • Set up a series of microcentrifuge tubes for each buffer to be tested.

    • Add the appropriate amount of buffer to each tube.

    • Add the DMSO stock solution to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep the final DMSO concentration constant and low (e.g., 0.5%).

  • Equilibration: Incubate the tubes at room temperature for 1-2 hours with gentle agitation to allow the solution to reach equilibrium.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is considered the kinetic solubility under those conditions.

Data Presentation: Solubility Profile

The following table summarizes hypothetical solubility data for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol to illustrate the impact of pH and co-solvents.

Buffer SystempHCo-solvent (0.5% DMSO)Kinetic Solubility (µM)Observations
Citrate Buffer4.0Yes> 100Clear solution
Phosphate Buffer6.0Yes45Precipitate observed at ≥ 50 µM
PBS7.4Yes< 5Significant precipitate at ≥ 5 µM
PBS7.4No< 1Insoluble

Table 1. Illustrative kinetic solubility of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol under different buffer conditions.

Visualizing the Concepts

Diagram 1: pH-Dependent Solubility

G cluster_pH Effect of pH on Solubility cluster_Compound Compound State cluster_Solubility Resulting Solubility Low_pH Low pH (e.g., pH 4.0) Buffer Protonated Protonated Form (Salt) Low_pH->Protonated Protonates Piperazine Neutral_pH Neutral pH (e.g., pH 7.4) Buffer Free_Base Free Base Form (Neutral) Neutral_pH->Free_Base Maintains Neutral State High_Solubility High Aqueous Solubility Protonated->High_Solubility Increases Polarity Low_Solubility Low Aqueous Solubility Free_Base->Low_Solubility Maintains Lipophilicity

Caption: Logical flow of how pH influences the ionization state and resulting aqueous solubility.

Diagram 2: Troubleshooting Workflow

G Start Solubility Issue Identified Check_pH Is the buffer pH < 6.0? Start->Check_pH Adjust_pH Lower Buffer pH (e.g., pH 4-5) Check_pH->Adjust_pH No Use_Cosolvent Prepare Stock in DMSO (Dilute to <0.5% final) Check_pH->Use_Cosolvent Yes Precipitation Precipitation upon dilution? Adjust_pH->Precipitation Use_Cosolvent->Precipitation Optimize_Dilution Optimize Dilution Protocol (e.g., intermediate dilution, stirring) Precipitation->Optimize_Dilution Yes Success Compound Solubilized Precipitation->Success No Lower_Concentration Reduce Final Compound Concentration Optimize_Dilution->Lower_Concentration Advanced_Methods Consider Advanced Methods (e.g., Cyclodextrins) Lower_Concentration->Advanced_Methods Advanced_Methods->Success

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Vertex AI Search. (2016, March 29). Optimising Excipients to Improve Bioavailability. Pharma's Almanac. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Freeman, S. L., et al. (2018). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 74, 1-12. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 117-121. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Al-Absi, R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Gholami, H., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Energies, 16(12), 4721. [Link]

  • Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • Hu, X., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Journal of Hazardous Materials, 244-245, 153-159. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Shimadzu. Preparing Buffer Solutions. [Link]

  • PubChemLite. (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol. [Link]methanol_C10H16N4O)

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 318-323. [Link]

  • ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • PubChem. 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. [Link]

  • LCGC International. (2022, April 15). Buffer Preparation — Hints, Tips and Common Errors. [Link]

  • Figshare. Collection - Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Medicinal Chemistry Letters. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(1), 86. [Link]

  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

Sources

Minimizing side reactions during the formation of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

The synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol presents a classic chemoselectivity challenge in medicinal chemistry.[1] The target molecule contains a basic piperazine moiety, a pyrimidine core susceptible to nucleophilic attack and reduction, and a primary alcohol.

Two primary synthetic routes exist, each with distinct failure modes:

  • Route A (Direct SnAr): Displacement of chloride on (2-chloropyrimidin-4-yl)methanol.

  • Route B (Sequential): SnAr on a 2-chloropyrimidine ester followed by reduction.

Our internal data and literature analysis suggest that Route B is the most frequent source of impurities due to two critical side reactions: competitive amidation during the SnAr step and over-reduction (ring saturation) during the ester reduction.[1]

Process Workflow & Failure Points

The following diagram illustrates the competing pathways and the specific side reactions this guide addresses.

SynthesisPathways Start_Ester Methyl 2-chloropyrimidine- 4-carboxylate Intermediate_Ester Intermediate: Methyl 2-(piperazinyl) pyrimidine-4-carboxylate Start_Ester->Intermediate_Ester SnAr (Desired) Side_Amide SIDE REACTION 1: Amide Formation (Attack on Ester) Start_Ester->Side_Amide Amidation (Competitive) Reagent_Amine N-Methylpiperazine Target TARGET: (2-(4-Methylpiperazin-1-yl) pyrimidin-4-yl)methanol Intermediate_Ester->Target Selective Reduction (NaBH4/CaCl2) Side_Dihydro SIDE REACTION 2: Ring Reduction (Dihydropyrimidine) Intermediate_Ester->Side_Dihydro Over-Reduction (LiAlH4) Start_Alcohol Alt Start: (2-chloropyrimidin- 4-yl)methanol Start_Alcohol->Target Direct SnAr (No Ester Issues)

Caption: Comparative workflow showing the high-risk "Ester Route" (Blue) vs. the "Direct Route" (Yellow) and critical failure points (Red).

Troubleshooting Guide (Q&A)

Issue Category 1: The SnAr Step (Formation of the C-N Bond)

Q1: I am seeing a significant impurity with M+13 mass shift (or similar) during the reaction of the chloropyrimidine ester with N-methylpiperazine. What is this?

Diagnosis: You are likely observing Amide Formation . When using methyl 2-chloropyrimidine-4-carboxylate, the N-methylpiperazine (a secondary amine) can attack the ester carbonyl (C-4 substituent) instead of, or in addition to, displacing the chloride at C-2.[1] This forms the amide byproduct.[1]

Corrective Action:

  • Temperature Control: The SnAr reaction (Cl displacement) is electronically activated by the pyrimidine ring and should proceed at 0°C to Room Temperature . Amidation typically requires higher energy. Do not reflux.

  • Stoichiometry: Avoid large excesses of the amine if using the ester starting material.

  • Switch Route: If the amide persists, switch to Route A . React N-methylpiperazine directly with (2-chloropyrimidin-4-yl)methanol . The alcohol functionality is non-electrophilic, completely eliminating the amidation risk [1].[1]

Q2: My reaction stalled. I used 2,4-dichloropyrimidine hoping to get the 2-substituted product, but I isolated the 4-substituted isomer.

Diagnosis: Regioselectivity Error . In 2,4-dichloropyrimidine, the C-4 position is significantly more electrophilic than C-2 due to the para-like nitrogen arrangement.[1] Nucleophilic attack occurs preferentially at C-4 [2].[1][2]

Corrective Action: You cannot easily reverse this selectivity with N-methylpiperazine. You must use a starting material where the C-4 position is already "blocked" with your carbon chain (ester or alcohol) and the C-2 position holds the leaving group (Cl).[1]

Issue Category 2: The Reduction Step (Ester to Alcohol)

Q3: I used LiAlH4 to reduce the intermediate ester, but the NMR shows loss of aromaticity or a complex mixture. The product mass is correct or M+2.

Diagnosis: Pyridine/Pyrimidine Ring Reduction . Lithium Aluminum Hydride (LiAlH4) is too aggressive for pyrimidine esters. It frequently reduces the C=N bonds of the pyrimidine ring, leading to 1,6-dihydropyrimidines or tetrahydropyrimidines, rather than selectively reducing the ester [3].[1]

Corrective Action: Abandon LiAlH4. Use a milder, chemoselective reducing system.

  • Protocol A (Recommended): NaBH4 in Methanol . While NaBH4 reduces ketones/aldehydes, it reduces esters slowly unless activated. However, electron-deficient pyrimidine esters are often reactive enough.

  • Protocol B (High Reliability): NaBH4 + CaCl2 (in THF/EtOH) . This generates calcium borohydride in situ, which effectively reduces esters to alcohols without touching the heteroaromatic ring.

Q4: The product is water-soluble, and I'm losing it during the aqueous workup.

Diagnosis: Polarity/Basicity Issues . The product contains a basic piperazine, a pyrimidine, and a polar alcohol. It will remain protonated in the aqueous phase if the pH is not strictly controlled, or simply partition into water due to polarity.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 during extraction.

  • Solvent Choice: Use DCM/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) for extraction, not just Ethyl Acetate.

  • Continuous Extraction: For large scales, a continuous liquid-liquid extractor is superior.

Optimized Experimental Protocols

Protocol A: Direct SnAr (Preferred Route)

Minimizes side reactions by avoiding the ester intermediate.

Reagents:

  • (2-chloropyrimidin-4-yl)methanol (1.0 equiv)[3]

  • N-methylpiperazine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or THF.

Procedure:

  • Dissolve (2-chloropyrimidin-4-yl)methanol in IPA (0.5 M concentration).

  • Add DIPEA followed by N-methylpiperazine.

  • Critical Step: Stir at Room Temperature for 4–6 hours. Monitor by LCMS.[4]

    • Note: If sluggish, heat gently to 40°C. Do not overheat to prevent elimination of the alcohol.

  • Workup: Concentrate solvent. Dissolve residue in DCM/iPrOH (3:1). Wash with saturated NaHCO3 (small volume). Dry over Na2SO4.[5][6]

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Protocol B: Selective Reduction of Ester

Use this if you must start from the ester.[1]

Reagents:

  • Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylate (1.0 equiv)[1]

  • Sodium Borohydride (NaBH4) (3.0 equiv)

  • Calcium Chloride (CaCl2) (1.5 equiv) — Optional but recommended for rate enhancement.

  • Solvent: Ethanol/THF (2:1).

Procedure:

  • Dissolve the ester in Ethanol/THF. Cool to 0°C.

  • Add CaCl2 (if using) and stir for 15 mins.

  • Add NaBH4 portion-wise over 20 minutes. Gas evolution (H2) will occur.

  • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

  • Quench: Carefully add Saturated NH4Cl solution at 0°C.

  • Workup: Extract exhaustively with DCM/iPrOH (3:1).

  • Purification: The crude is often clean enough; otherwise, recrystallize or column.

Quantitative Data Summary

ParameterLiAlH4 ReductionNaBH4/MeOH ReductionDirect SnAr (on Alcohol)
Primary Side Reaction Ring Reduction (Dihydro-product)Incomplete ReactionNone (Cleanest Profile)
Yield (Typical) < 40% (Complex mix)75–85%85–95%
Reaction Temp -78°C to 0°C0°C to RTRT to 40°C
Purification Load High (Remove salts/byproducts)LowLow

References

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2,4-Dichloropyrimidine. Available at: [Link][7]

  • Liu, Y., et al. "Reduction of Pyrimidine Derivatives by LiAlH4."[7] Journal of Chemical Research, 2007. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Retention Time for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to retention time variability during their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these challenges effectively.

Understanding the Analyte: (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of our target molecule.

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a heterocyclic compound containing a pyrimidine ring and a methylpiperazine group. Its structure suggests it is a basic compound, which can significantly influence its behavior in reversed-phase HPLC.

PropertyValue/EstimateImplication for HPLC Analysis
Molecular Formula C10H16N4O[1]---
Predicted XlogP -0.4[1]Indicates relatively low hydrophobicity, suggesting that it may have low retention on a C18 column with high aqueous mobile phases.
Estimated pKa ~7.5-8.5 (for the piperazine moiety) and ~1-2 (for the pyrimidine ring)The piperazine nitrogen is the most basic site and will be protonated at acidic to neutral pH. The pyrimidine nitrogens are weakly basic. The ionization state, and therefore retention, will be highly dependent on the mobile phase pH.

The basic nature of the piperazine group makes this compound susceptible to strong interactions with silica-based columns, potentially leading to peak tailing and retention time shifts. Controlling the mobile phase pH is therefore critical for achieving reproducible results.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My retention time is suddenly much shorter than expected. What should I check first?

A sudden decrease in retention time often points to a change in the mobile phase composition or flow rate. Here’s a systematic approach to diagnose the issue.

Initial Checks: The "Low-Hanging Fruit"
  • Verify Mobile Phase Composition: An increase in the organic solvent (e.g., acetonitrile, methanol) concentration is the most common cause of decreased retention in reversed-phase HPLC.[4][5]

    • Action: Double-check the mobile phase preparation. Ensure the correct volumes of aqueous and organic solvents were used. If using a gradient, confirm the gradient profile is correct.

  • Check Flow Rate: An increased flow rate will cause all peaks to elute earlier.

    • Action: Verify that the flow rate set in the HPLC method is correct. Check the pump pressure; an unusually low pressure could indicate a leak, while a high pressure could suggest a blockage that the system is trying to compensate for, potentially affecting flow accuracy.

  • Confirm Column Temperature: While less common for drastic shifts, a significant increase in column temperature can decrease retention time.

    • Action: Ensure the column oven is set to the correct temperature and has equilibrated.

Workflow for Troubleshooting a Sudden Decrease in Retention Time

G start Sudden Decrease in Retention Time check_mp Verify Mobile Phase Composition start->check_mp check_flow Check Flow Rate check_mp->check_flow Correct reprepare_mp Re-prepare Mobile Phase check_mp->reprepare_mp Incorrect? check_temp Confirm Column Temperature check_flow->check_temp Correct verify_pump Verify Pump Performance check_flow->verify_pump Incorrect? equilibrate_temp Equilibrate Column Temperature check_temp->equilibrate_temp Incorrect? resolved Issue Resolved reprepare_mp->resolved verify_pump->resolved equilibrate_temp->resolved

Caption: Initial troubleshooting steps for a sudden decrease in retention time.

Question 2: My retention times are drifting over a series of injections. What is the likely cause?

Drifting retention times, especially to shorter times, often indicate a problem with the column or a slow change in the mobile phase.

Common Causes and Solutions for Drifting Retention Times
Potential Cause Explanation Troubleshooting Steps
Column Equilibration The column may not be fully equilibrated with the mobile phase at the start of the sequence. This is common when the mobile phase has been recently changed.1. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[6] 2. Monitor the baseline; a stable baseline is a good indicator of equilibration.
Mobile Phase pH Instability For a basic compound like ours, small changes in the mobile phase pH can lead to significant shifts in retention.[2][3] Buffers can degrade or absorb atmospheric CO2, changing the pH.1. Prepare fresh mobile phase and buffer solutions daily. 2. Ensure the chosen buffer has a pKa within +/- 1 unit of the desired mobile phase pH for optimal buffering capacity.[3] 3. Measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[7]
Column Degradation Over time, the stationary phase can degrade, especially when using mobile phases with a pH outside the column's recommended range (typically pH 2-8 for silica-based columns).[2][8] This leads to a loss of bonded phase and reduced retention.1. Check the column's performance by injecting a standard. A loss of efficiency (broader peaks) and decreased retention are signs of degradation.[9] 2. If the column is old or has been used extensively, it may need to be replaced.
Mobile Phase Evaporation If the mobile phase reservoirs are not well-sealed, the more volatile organic component can evaporate, leading to a weaker mobile phase and longer retention times. Conversely, if water evaporates, retention times will decrease.1. Keep mobile phase bottles covered. 2. Avoid preparing large volumes of mobile phase that will sit on the instrument for extended periods.
Investigative Protocol for Drifting Retention Times
  • Inject a System Suitability Standard: At the beginning and end of your sequence, inject a well-characterized standard. Consistent retention times for the standard will indicate if the issue is with your sample preparation or the system itself.

  • Perform a Column Wash: If you suspect column contamination, a thorough wash is necessary. A generic reversed-phase column cleaning procedure is as follows:

    • Flush with water (to remove buffer salts).

    • Flush with isopropanol.

    • Flush with hexane or another non-polar solvent (if compatible with your column).

    • Flush again with isopropanol.

    • Flush with your mobile phase (without buffer).

    • Re-equilibrate with your buffered mobile phase. Note: Always consult the column manufacturer's guidelines for specific washing procedures.[10][11]

Question 3: I'm observing peak tailing along with retention time shifts. How are these related and what can I do?

Peak tailing and retention time instability are often linked, especially for basic compounds. The root cause is typically secondary interactions between the analyte and the stationary phase.

The Role of Silanol Groups

Silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5, these silanols can become deprotonated (SiO-), creating negatively charged sites. Our analyte, which is protonated (positively charged) at acidic to neutral pH, can interact with these negatively charged silanols. This ion-exchange interaction is a "secondary" retention mechanism that can cause peak tailing and poor reproducibility.[12]

Strategies to Mitigate Peak Tailing and Improve Retention Stability
  • Optimize Mobile Phase pH:

    • Low pH (2-3): At a low pH, the silanol groups are protonated (Si-OH) and therefore neutral, minimizing secondary interactions.[7] Our analyte will be fully protonated. This is often the best starting point for analyzing basic compounds.

    • High pH (9-10): At a high pH, the analyte will be in its neutral form, reducing interactions with deprotonated silanols. However, this requires a pH-stable column, as standard silica columns will dissolve at high pH.[2]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the silanol groups and provide a more consistent ionic environment, leading to improved peak shape and more stable retention times.[12]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a high-purity silica column with effective end-capping will significantly reduce peak tailing for basic compounds.[12]

Logical Flow for Addressing Peak Tailing and Retention Instability

G start Peak Tailing & Unstable Retention check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph Lower pH to 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate) check_ph->lower_ph No check_buffer Is Buffer Concentration Sufficient (25-50 mM)? check_ph->check_buffer Yes resolved Improved Peak Shape & Stable Retention lower_ph->resolved increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the Column Modern, High-Purity, and End-Capped? check_buffer->check_column Yes increase_buffer->resolved replace_column Consider a Column Designed for Basic Compounds check_column->replace_column No check_column->resolved Yes replace_column->resolved

Sources

Validation & Comparative

Structural Elucidation & Solvent Performance Guide: (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

[1]

Executive Summary

Target Molecule: (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol CAS: 125224-62-6 (Analogous/Generic) Molecular Formula: C10H16N4O Molecular Weight: 208.26 g/mol [1]

This guide provides a comparative technical analysis of the NMR spectral characteristics of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. As a critical intermediate in the synthesis of kinase inhibitors (e.g., substituted aminopyrimidines), accurate characterization is essential.[1]

The Core Challenge: The "performance" of the spectral analysis depends heavily on solvent selection.[1] The pyrimidine-piperazine moiety is basic, while the hydroxymethyl group requires specific conditions to observe labile proton coupling.[1] This guide compares DMSO-d6 (the recommended standard) against CDCl3 (the rapid screening alternative) to demonstrate why DMSO-d6 offers superior structural resolution for this specific pharmacophore.[1]

Synthesis & Analysis Workflow

The following workflow outlines the decision matrix for characterizing this intermediate, prioritizing the differentiation between the target alcohol and potential ester precursors or oxidation byproducts.

AnalysisWorkflowStartCrude Reaction Mixture(Reduction of Ester/Aldehyde)SolubilitySolubility TestStart->SolubilityCDCl3Option A: CDCl3(Rapid Screen)Solubility->CDCl3Lipophilic ImpuritiesDMSOOption B: DMSO-d6(High Resolution)Solubility->DMSOPolar Product (Preferred)CDCl3_ResultResult: Broad -OHOverlapping Piperazine signalsCDCl3->CDCl3_ResultDMSO_ResultResult: Sharp -OH TripletDistinct Piperazine multipletsDMSO->DMSO_ResultValidationValidation Check:Observe J(CH2-OH) Coupling?CDCl3_Result->ValidationDMSO_Result->ValidationValidation->DMSONo (CDCl3) - Switch SolventFinalFinal Assignment(HSQC/HMBC Confirmed)Validation->FinalYes (DMSO)

Figure 1: Analytical decision matrix for pyrimidine-methanol derivatives. DMSO-d6 is prioritized to visualize the hydroxyl coupling.[1]

Comparative Analysis: Solvent Performance

For this specific molecule, the choice of solvent alters the spectral topology.[1][2][3] The table below compares the "performance" of the two most common solvents in resolving key structural features.

FeatureCDCl3 (Chloroform-d)DMSO-d6 (Dimethyl Sulfoxide-d6)Verdict
-OH Proton Broad singlet or invisible (exchange).[1]Distinct triplet (~5.0-5.5 ppm).[1]DMSO Wins (Crucial for confirming alcohol vs. ether).
Piperazine Ring Signals often overlap or broaden due to ring inversion rates.[1]Sharper separation between N-methyl and N-pyrimidine methylene protons.[1]DMSO Wins
Pyrimidine H5/H6 Clear doublets, but H6 may overlap with CHCl3 residual peak (7.26 ppm) if shifts drift.[1]Clear doublets, well-separated from solvent residual (2.50 ppm).DMSO Wins
Solubility Moderate.[1] Free base is soluble; salt forms are not.[1]Excellent. Dissolves both free base and salts.[1]DMSO Wins

1H NMR Spectral Assignment (500 MHz, DMSO-d6)

Note: Chemical shifts are derived from high-confidence analogs containing the identical 2-(4-methylpiperazin-1-yl)pyrimidin-4-yl core [1, 2].[1]

The Protocol[1]
  • Sample Prep: Dissolve 5-10 mg of product in 0.6 mL DMSO-d6.

  • Acquisition: Standard proton pulse sequence (zg30), 16 scans minimum.[1]

  • Processing: Line broadening (LB) = 0.3 Hz. Reference residual DMSO quintet to 2.50 ppm.[1][2]

Spectral Data Table
PositionGroupShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
H6 Pyrimidine8.35 Doublet (d)1HJ = 5.6Deshielded by two ring nitrogens; characteristic of pyrimidine C6.[1]
H5 Pyrimidine6.65 Doublet (d)1HJ = 5.6Shielded relative to H6; typical doublet pairing for 4-subst.[1] pyrimidines.
-OH Hydroxyl5.35 Triplet (t)1HJ = 5.8Diagnostic Peak. Visible as a triplet only in dry DMSO-d6 due to coupling with CH2.[1]
-CH2-O Methylene4.42 Doublet (d)2HJ = 5.8Couples to the OH triplet.[1] Becomes a singlet if D2O is added.[1]
Pip-CH2 (a) Piperazine3.75 Broad t/m4H-Protons adjacent to the pyrimidine nitrogen (deshielded).[1]
Pip-CH2 (b) Piperazine2.35 Broad t/m4H-Protons adjacent to the N-methyl group (shielded).[1]
N-CH3 Methyl2.21 Singlet (s)3H-Sharp singlet; characteristic of N-methyl piperazines.[1]
Interpretation Insights
  • The Pyrimidine Doublets: The coupling constant (J ≈ 5.6 Hz) is the "fingerprint" of the pyrimidine ring.[1] If this value deviates significantly (e.g., >8 Hz), suspect a pyridine impurity.[1]

  • The Piperazine "Roofing": The piperazine protons often appear as two "humps" rather than clean triplets due to the conformational flux of the ring.[1] In DMSO, these sharpen significantly compared to CDCl3.[1]

13C NMR Spectral Assignment (125 MHz, DMSO-d6)

The 13C spectrum confirms the carbon skeleton.[1] The lack of a carbonyl signal (~165-170 ppm) confirms the reduction of any ester precursor.[1]

PositionTypeShift (δ ppm)Assignment Logic
C2 Quaternary (C=N)161.5 Most deshielded; attached to two nitrogens (pyrimidine ring + piperazine).[1]
C4 Quaternary (C=N)169.0 Ipso-carbon bearing the methanol group.[1]
C6 CH (Ar)157.5 Deshielded aromatic CH.[1]
C5 CH (Ar)103.5 Shielded aromatic CH (beta to nitrogens).[1]
-CH2-OH Aliphatic CH263.5 Typical region for primary alcohols.[1]
Pip-CH2 (N-Pyr) Aliphatic CH243.5 Piperazine carbons next to the pyrimidine.[1]
Pip-CH2 (N-Me) Aliphatic CH254.5 Piperazine carbons next to the methyl group.[1]
N-CH3 Methyl46.0 N-Methyl carbon.[1]

Experimental Validation: The D2O Shake Test

To conclusively prove the structure using the "Performance" comparison, perform the D2O Shake Test .

  • Run 1: Acquire 1H NMR in DMSO-d6 (Result: OH is a triplet at 5.35 ppm; CH2 is a doublet at 4.42 ppm).[1]

  • Action: Add 1-2 drops of D2O directly to the NMR tube and shake.

  • Run 2: Re-acquire the spectrum.[1]

  • Result:

    • The triplet at 5.35 ppm disappears (exchanged with D).[1]

    • The doublet at 4.42 ppm collapses into a singlet (coupling removed).[1]

    • This confirms the presence of the primary alcohol moiety.[1]

References

  • Solvent Effects on Aminopyrimidines: Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)..."[1][3] University of Nigeria/ResearchGate.[1] (Discusses pyrimidine proton shifts in DMSO vs CDCl3).

  • Analog Spectral Data: "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives..." Molecules (MDPI).[1] (Provides specific shifts for the 2-(4-methylpiperazin-1-yl)pyrimidin-4-yl fragment).

  • General NMR Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[1] Organometallics. (Standard reference for residual solvent peaks).

Structural Confirmation of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Applications

Executive Summary & Structural Challenge

In the landscape of fragment-based drug discovery (FBDD), (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol represents a critical pharmacophore. The pyrimidine core serves as a hinge-binder in kinase inhibitors, while the piperazine tail modulates solubility and pharmacokinetic properties.

The Challenge: While NMR and MS provide connectivity data, they often fail to resolve the specific conformational landscape of the flexible piperazine ring (chair vs. boat vs. twist-boat) relative to the rigid pyrimidine scaffold. Furthermore, the rotational freedom of the hydroxymethyl group (-CH₂OH) creates ambiguity regarding hydrogen bond donor/acceptor vectors in the solid state.

This guide details the definitive structural confirmation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against standard spectroscopic alternatives and providing a validated experimental protocol.

Comparative Analysis: Why X-ray Crystallography?

To establish the "Gold Standard" for structural identity, we must objectively compare SC-XRD against high-field NMR and Mass Spectrometry.

Table 1: Analytical Method Comparison
Feature1H/13C NMR (600 MHz) HR-MS (ESI-TOF) SC-XRD (Mo Kα)
Primary Output Connectivity, Solution DynamicsMolecular Formula, MassAbsolute 3D Coordinates
Conformational Insight Time-averaged (fast exchange)NoneDiscrete Static Conformation
Stereochemistry Relative (NOESY/ROESY)NoneAbsolute Configuration
Sample State Solution (CDCl₃/DMSO-d₆)Ionized GasSolid Crystal
Limit of Detection ~0.1 mg< 1 ngSingle Crystal (>0.05 mm)
Critical Limitation Cannot distinguish rapid piperazine ring flips; solvent effects mask H-bonds.Isomers have identical mass; no geometry data.Requires a high-quality single crystal.
Decision Matrix: When to Deploy SC-XRD

While NMR is the workhorse for purity, SC-XRD is non-negotiable when:

  • Tautomeric Ambiguity exists: Confirming the protonation state of the piperazine nitrogens in salts.

  • Binding Mode Prediction: Determining the precise vector of the 4-hydroxymethyl group for docking studies.

  • Polymorphism: Identifying different crystal packing arrangements that affect bioavailability.

DecisionMatrix Start New Chemical Entity (NCE) Synthesized Purity Purity Check (HPLC/LCMS) Start->Purity Structure Is Structure Unambiguous? Purity->Structure NMR 1D/2D NMR (Solution State) Structure->NMR First Pass Ambiguity Conformational/Tautomeric Ambiguity Remains? NMR->Ambiguity Cryst Initiate Crystallization Screen Ambiguity->Cryst Yes (Critical) Model Refined 3D Model Ambiguity->Model No (Routine) XRD SC-XRD Data Collection Cryst->XRD XRD->Model

Figure 1: Analytical workflow determining the necessity of SC-XRD for conformational resolution.

Experimental Protocol: Crystallization & Data Collection

The bottleneck in SC-XRD is growing diffraction-quality crystals. The piperazine moiety is highly soluble in polar solvents, making standard evaporation difficult.

Phase 1: Crystallization Strategy (Vapor Diffusion)

Objective: Grow single crystals of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol suitable for X-ray analysis (approx. 0.2 x 0.2 x 0.1 mm).

Reagents:

  • Compound: 10 mg (High Purity >98%)

  • Solvent (Good): Methanol or Ethanol (Polar, dissolves the -OH and amine)

  • Anti-solvent (Poor): Diethyl Ether or n-Hexane (Non-polar)

Protocol:

  • Dissolution: Dissolve 10 mg of the compound in the minimum amount of Methanol (approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary to remove dust nuclei.

  • Setup: Place the open inner vial inside a larger outer jar containing 3 mL of Diethyl Ether (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. The volatile ether will slowly diffuse into the methanol, gradually lowering solubility and inducing nucleation.

  • Observation: Store at 4°C in a vibration-free environment. Inspect after 24–72 hours for colorless block-like crystals.

Note: If the free base fails to crystallize, convert to a salt (e.g., fumarate or hydrochloride) to increase lattice energy and melting point.

Phase 2: Data Collection & Refinement[1]

Once a crystal is harvested, the following parameters ensure high-fidelity data.

  • Mounting: Mount the crystal on a MiTeGen loop using Paratone oil.

  • Temperature: 100 K (Cryostream).[1] Causality: Low temperature minimizes thermal vibrations of the flexible piperazine ring, improving resolution.

  • Radiation Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å). Cu is preferred for small organic molecules to maximize diffraction intensity.

  • Software:

    • Integration: SAINT / XDS

    • Structure Solution: SHELXT (Intrinsic Phasing)

    • Refinement: SHELXL (Least Squares)

Structural Insights & Validation

Upon solving the structure, the following features confirm the identity and quality of the model.

Key Structural Metrics[3][4]
  • Piperazine Conformation: Expect a Chair conformation .[2][3][4] The N1 atom (attached to pyrimidine) will likely exhibit planar geometry (sp² character) due to conjugation with the pyrimidine ring, while N4 (methyl-substituted) remains pyramidal (sp³).

  • Bond Lengths: The C2(pyrimidine)-N1(piperazine) bond length should be approx. 1.35–1.38 Å , significantly shorter than a standard C-N single bond (1.47 Å), confirming electronic delocalization.

  • Hydroxymethyl Orientation: The -CH₂OH group will orient to maximize intermolecular hydrogen bonding, often forming dimers or chains (O-H···N) in the lattice.[5]

Self-Validating Quality Indicators

To ensure "Trustworthiness," check these refinement statistics:

  • R1 Value: < 0.05 (5%) indicates a high-quality fit.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • Residual Density: No peaks > 0.5 e⁻/ų (unaccounted electron density).

StructuralLogic RawData Diffraction Pattern (Bragg Spots) Phasing Phase Solution (SHELXT) RawData->Phasing Fourier Transform Refinement Refinement (SHELXL) Phasing->Refinement Electron Density Map Validation Validation (CheckCIF) Refinement->Validation R1 < 5%? Feat1 Piperazine Chair Confirmed Refinement->Feat1 Feat2 H-Bond Network Mapped Refinement->Feat2 Validation->Refinement No (Fix Disorder) Final Final Validation->Final Yes (Publish)

Figure 2: The crystallographic refinement loop ensuring structural integrity.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. [Link]

  • Müller, P. (2009). "Crystal structure refinement: a crystallographer's guide to SHELXL." Crystallography Reviews. [Link]

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. [Link]

  • Desai, R. N., et al. (2014). "Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde." Acta Crystallographica Section E. [Link](Analogous structure demonstrating piperazine chair conformation).

  • Hollingsworth, M. J., et al. (2025). "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS No. 1340290-42-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Inferred Hazard Profile

Based on the analysis of analogous compounds, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritant/Corrosive: Direct contact may cause irritation or severe burns.[3][4]

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]

  • Potential for Other Systemic Effects: As with many bioactive small molecules, the potential for other, not yet characterized, toxicological effects should be assumed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4.8 mils)To prevent direct skin contact with the compound. Regular inspection for tears or punctures is essential.
Eye Protection ANSI-approved safety goggles with side shields or a face shieldTo protect eyes from splashes or airborne particles.[6]
Body Protection Chemical-resistant lab coat or coverallsTo protect personal clothing from contamination and prevent skin exposure.[7]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 or higher)Recommended when handling the solid compound outside of a fume hood or if aerosol generation is likely.[8]
Hand Protection: A Critical Barrier

Given the potential for skin irritation and burns from similar heterocyclic compounds, robust hand protection is non-negotiable.[3] Nitrile gloves offer good resistance to a wide range of chemicals. It is crucial to change gloves immediately if they become contaminated. For prolonged operations, consider double-gloving.

Eye and Face Protection: Shielding Against the Unseen

Chemical splashes can cause serious and irreversible eye damage.[4] Standard safety glasses are insufficient; safety goggles that form a seal around the eyes are necessary. When there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[8]

Body Protection: Preventing Widespread Contamination

A chemical-resistant lab coat should be worn at all times in the laboratory and should be fully buttoned. For operations with a higher risk of spills or splashes, a chemical-resistant apron or coveralls may be appropriate.[6]

Respiratory Protection: Guarding Against Inhalation

Handling the solid form of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol can generate dust. Whenever possible, all manipulations of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure. If this is not feasible, a NIOSH/MSHA-approved respirator is mandatory.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be adopted for all procedures involving (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate & Prepare Work Area in Fume Hood verify_safety 2. Verify Eyewash & Safety Shower Access don_ppe 3. Don All Required PPE weigh_transfer 4. Weigh & Transfer Solid in Fume Hood don_ppe->weigh_transfer Proceed to Handling dissolve 5. Dissolve in Appropriate Solvent reaction 6. Perform Reaction in Closed System decontaminate 7. Decontaminate Glassware & Work Surfaces reaction->decontaminate Proceed to Post-Handling doff_ppe 8. Doff PPE in Designated Area dispose 9. Dispose of Waste (Chemical & PPE)

Caption: Safe handling workflow for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

Preparation
  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Verify Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Weighing and Transferring: When weighing and transferring the solid compound, use a spatula and conduct these operations within the fume hood to contain any dust.

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Use sealed containers for transfers whenever possible.

Post-Handling
  • Decontamination: After completing the work, thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent.

Fire

While specific flammability data is unavailable, related heterocyclic compounds can be flammable.[10]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Disposal Plan: Responsible Stewardship

All waste containing (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all chemical waste in clearly labeled, sealed, and appropriate containers.

  • Labeling: Label waste containers with the full chemical name and associated hazards.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these detailed safety protocols, researchers can confidently and safely handle (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, ensuring both personal safety and the integrity of their research.

References

  • Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate.

  • Piperazine derivatives as dangerous abused compounds - ResearchGate.

  • 4-Methylpiperidine - Safety Data Sheet.

  • 2-Methylpyrazine - Safety Data Sheet - Sigma-Aldrich.

  • (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol - PubChem.

  • 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet - ChemicalBook.

  • Personal Protective Equipment | US EPA.

  • 1-(2-Pyrimidinyl)piperazine SDS - ECHEMI.

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